CHIR-124 works by inhibiting Chk1, a kinase that is crucial for halting the cell cycle to allow DNA repair after damage. The following diagram illustrates the pathway through which it exerts its effect.
DNA damage response pathway and this compound mechanism.
As shown in the pathway, this compound prevents Chk1 from enforcing the cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which leads to cell death (apoptosis). This effect is particularly strong in p53-deficient tumor cells, which are more reliant on Chk1-mediated checkpoints for survival after DNA damage [1] [2]. This compound also restores the level of Cdc25A, a protein targeted for degradation by Chk1, further promoting cell cycle progression [1] [3].
While exquisitely potent against Chk1, this compound also inhibits other kinases at higher concentrations. The table below details its key targets and corresponding IC50 values.
| Target | IC50 | Note / Selectivity vs. Chk1 |
|---|---|---|
| Chk1 | 0.3 nM | Primary target [4] [3] [5] |
| FLT3 | 5.8 nM | >19-fold less selective [4] [3] [5] |
| PDGFR | 6.6 nM | >22-fold less selective [4] [3] [5] |
| GSK-3 | 23.3 nM | >77-fold less selective [4] |
| Fyn | 98.8 nM | >329-fold less selective [5] |
| Chk2 | 697.4 nM | ~2,000-fold less selective [4] [3] |
| CDK2/Cyclin A | 0.1911 µM (191.1 nM) | ~600-fold less selective [3] |
| CDC2/Cyclin B | 0.5057 µM (505.7 nM) | ~1,700-fold less selective [3] |
This high selectivity makes this compound a superior tool for dissecting Chk1-specific functions compared to less selective inhibitors.
In experimental models, this compound demonstrates synergistic cytotoxicity with DNA-damaging agents, especially in p53-mutant cells.
| Assay Type | Cell Line / Model | Key Finding | Concentration/Dosage |
|---|---|---|---|
| In Vitro Cytotoxicity | Human MDA-MB-435 (Breast Ca.) | Potent synergy with camptothecin/SN-38 [4] [1] | EC₅₀ = 0.08 µM [4] |
| Cell Cycle Analysis | Human MDA-MB-435 (Breast Ca.) | Abrogation of SN-38-induced S & G2/M checkpoints [1] | 100 nM [3] |
| Apoptosis Assay | HCT116 p53 -/- (Colon Ca.) | Potentiation of apoptosis [1] [2] | 200 nM [3] |
| In Vivo Efficacy | MDA-MB-435 orthotopic xenograft | Potentiates Irinotecan (CPT-11), inhibits growth, increases apoptosis [4] [1] [5] | 10-20 mg/kg (orally) [4] [5] |
This protocol is adapted from the radioactive method used to characterize this compound [4].
This method details how the synergistic interaction with topoisomerase poisons was determined [4].
While CHIR-124 is highly selective for Chk1, it also potently inhibits a few other kinases. The table below details its activity against various kinase targets.
| Kinase Target | IC₅₀ Value | Notes |
|---|---|---|
| Chk1 | 0.3 nM [1] [2] [3] | Primary target; high potency |
| FLT3 | 5.8 nM [1] [3] [4] | Also a potent target |
| PDGFR | 6.6 nM [1] [3] [4] | Also a potent target |
| GSK-3 | 23.3 nM [1] [4] | |
| Fyn | 98.8 nM [4] | |
| Chk2 | 697.4 nM [1] [3] | Demonstrates high selectivity vs. Chk1 |
| CDK2/Cyclin A | 0.191 µM [3] | 500- to 5,000-fold less active than against Chk1 [1] |
| CDC2/Cyclin B | 0.506 µM [3] | |
| CDK4/Cyclin D | 2.05 µM [3] |
Here are methodologies for key experiments involving this compound, as detailed in the search results.
This protocol measures the direct inhibition of Chk1 kinase activity [1].
This protocol assesses the synergistic effect of this compound with chemotherapeutic agents on cancer cells [1].
This protocol evaluates the efficacy of this compound in an animal model [1] [2].
This compound is a quinolone-based small molecule that acts as a potent ATP-competitive inhibitor of Chk1 [2] [3]. Its mechanism and the pathways it affects can be visualized as follows:
This compound inhibits Chk1 to abrogate DNA damage checkpoints and promote apoptosis.
The following table consolidates the key solubility information for CHIR-124 from multiple supplier datasheets:
| Property | Details |
|---|---|
| Solubility in DMSO | ~7-14 mg/mL (approx. 16.67-33.34 mM) [1] [2]. Selleckchem notes this can vary between batches and that moisture-absorbing DMSO reduces solubility [3] [4]. |
| Solubility in Water | Insoluble or slightly soluble (<1 mg/mL) [5] [6] [2]. |
| Solubility in Ethanol | ≥2.61 mg/mL (with gentle warming) or <1 mg/mL (insoluble at room temperature) [5] [2]. |
| Recommended Stock Concentration | 10-25 mM is a standard and feasible concentration for stock solutions [1] [6]. |
For your experimental planning, the typical workflow involving this compound solubility is outlined in the diagram below:
The following details are adapted from published research using this compound in cell-based assays [3] [4]:
CHIR-124 is a quinolone-based small molecule that functions by specifically binding to the ATP-binding pocket of the Chk1 kinase, preventing its activation [1] [2]. Its high selectivity is a key feature:
In research settings, this compound is used to study the DNA damage response and as a chemosensitizing agent.
The following diagram illustrates how this compound modulates the cellular response to DNA damage, particularly in relation to the p53 status:
This compound inhibits Chk1, abrogating DNA damage-induced cell cycle arrest. This forces damaged cells into mitosis, leading to cell death, an effect enhanced in p53-deficient cells [2] [5].
Below is a summarized methodology for a typical in vitro assay used to study this compound's chemosensitization effect, based on the search results [3]:
| Step | Parameter | Details |
|---|---|---|
| 1. Cell Preparation | Cell Lines | MDA-MB-231, MDA-MB-435, SW-620, COLO 205 (mutant p53). |
| Plating | Plate log-phase cells into 96-well microplates. | |
| 2. Drug Treatment | Test Compound | This compound, serially diluted. |
| Co-treatment | Camptothecin (Topoisomerase I poison), at six different concentrations. | |
| Incubation | 37°C for 48 hours. | |
| 3. Viability Assay | Method | MTS assay. |
| Measurement | Absorbance at 490 nm after 3-hour MTS incubation. | |
| 4. Data Analysis | Analysis Type | Isobologram analysis based on Loewe additivity. |
| Interpretation | Data points below the additivity line indicate synergy. |
Interestingly, this compound has shown multistage activity against the malaria parasite Plasmodium falciparum. This effect is proposed to involve dual inhibition: targeting the parasite's Aurora-related kinase 1 (Ark1) and also inhibiting hemozoin formation, a key process in the parasite's digestion of hemoglobin [6].
The table below summarizes the key physical properties and storage conditions for CHIR-124 as provided by commercial suppliers.
| Property | Specification |
|---|---|
| Form | Solid [1] |
| Appearance | Light yellow to brown solid powder [2] [3] |
| Short-Term Storage | -20°C [1] |
| Long-Term Storage | -20°C [1] [2] |
| Solubility (DMSO) | 7 mg/mL (16.67-17.00 mM) [2] [4] |
| Shipping Conditions | Ambient (Can ship with ice) [1] |
This compound is a potent and selective inhibitor. The following table lists its half-maximal inhibitory concentration (IC50) values for various kinase targets, illustrating its primary mechanism of action and selectivity profile.
| Target | IC50 | Target | IC50 |
|---|---|---|---|
| Chk1 | 0.3 nM [1] [2] [4] | Cdk2/cyclin A | 0.1911 µM [2] [3] |
| FLT3 | 5.8 nM [1] [2] [4] | Cdc2/cyclin B | 0.5057 µM [2] [3] |
| PDGFR | 6.6 nM [1] [2] [4] | Cdk4/cyclin D | 2.05 µM [2] [3] |
| GSK-3 | 23.3 nM [1] [2] [3] | Chk2 | 0.7 µM [1] [5] |
| Fyn | 98.8 nM [1] |
For laboratory use, the following handling guidelines and preparation methods are recommended.
| Aspect | Recommendation |
|---|---|
| Solvent Preparation | Soluble in DMSO. For higher solubility, warm the tube at 37°C and use brief sonication [1] [4]. Use freshly opened DMSO to avoid moisture absorption, which can impact solubility [2] [4]. |
| Stock Solutions | Prepare stock solutions at 10-25 mM in DMSO. Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [2]. |
| In Vivo Formulation | Can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [2] or as a homogeneous suspension in 0.5% CMC-Na [4]. |
The diagram below outlines the key steps for a Chk1 kinase assay using this compound, as described in the literature. This provides a visual summary of the protocol details that follow.
The methodology for the cell-free Chk1 kinase assay is as follows [4] [3]:
CHIR-124 is primarily characterized as a highly potent and selective inhibitor of checkpoint kinase 1 (Chk1). The table below outlines its key activity data against primary and secondary kinase targets.
| Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|
| Chk1 | 0.3 nM [1] [2] [3] | Primary target |
| Chk2 | 697.4 nM [1] [4] | ~2,000-fold less potent than Chk1 [2] [3] [5] |
| PDGFR | 6.6 nM [1] [2] [3] | Secondary target |
| FLT3 | 5.8 nM [1] [2] [3] | Secondary target |
| GSK-3 | 23.3 nM [3] [5] [4] | Secondary target |
In preclinical research, this compound is noted for its ability to abrogate the S and G2-M phase cell cycle checkpoints induced by DNA-damaging agents like topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) [2] [5] [6]. This activity is particularly effective in p53-deficient cancer cells, leading to synergistic cytotoxicity and the potentiation of apoptosis [6] [4]. The following diagram illustrates this core mechanism of action:
When handling this compound, please note it is for research use only and is not intended for diagnostic or therapeutic use [1] [3] [5]. Here are typical handling protocols from suppliers:
The methodology below, derived from search results, outlines how this compound is used in cell-based research to study checkpoint abrogation [2] [4]:
A recent preprint (July 2025) has proposed a novel application for this compound, suggesting it exhibits multistage activity against the malaria parasite *Plasmodium falciparum*. The study indicates this activity involves a polypharmacological mechanism: dual inhibition of a parasite kinase (PfArk1) and hemozoin formation [7]. It is important to note that this is a preprint and has not yet been peer-reviewed.
The table below summarizes the primary kinase targets of CHIR-124 and its half-maximal inhibitory concentration (IC50) values, which quantify its potency [1] [2] [3]:
| Target Kinase | IC50 Value | Notes |
|---|---|---|
| Chk1 | 0.3 nM | Primary target; 2000-fold selective over Chk2 [1] [2] [4]. |
| FLT3 | 5.8 nM | Potently inhibited [1] [3] [5]. |
| PDGFR | 6.6 nM | Potently inhibited [1] [3] [5]. |
| GSK-3 | 23.3 nM | Inhibited at low nanomolar concentrations [1] [3]. |
| Chk2 | 0.7 μM (697.4 nM) | Significant selectivity over Chk1 [3] [5] [4]. |
| CDK2/Cyclin A | 0.19 μM | 500- to 5,000-fold less active than against Chk1 [1] [3]. |
| Cdc2/Cyclin B | 0.51 μM | 500- to 5,000-fold less active than against Chk1 [1] [3]. |
This compound also inhibits other kinases like Fyn, PKC isoforms, and VEGFR at higher, often micromolar, concentrations [3] [5].
This compound exerts its primary anticancer effect by specifically inhibiting the Chk1 kinase, a master regulator of the DNA damage response. The following diagram illustrates the core mechanism by which this compound, in combination with a topoisomerase I poison, leads to synthetic lethality in p53-deficient cancer cells.
This compound abrogates DNA damage checkpoints, forcing cell death.
This synthetic lethality is particularly potent in p53-mutant cancer cells, which lack the G1-S checkpoint and rely heavily on Chk1-mediated S and G2-M checkpoints for DNA repair and survival [6] [7]. This compound also restores the level of cdc25A protein, which is normally targeted for degradation by Chk1 following DNA damage, further promoting cell cycle progression [6].
To evaluate this compound's activity, key biochemical and cellular assays are used.
This assay measures the direct inhibition of Chk1 kinase activity in a cell-free system.
This protocol assesses how this compound potentiates the effect of DNA-damaging agents in cancer cells.
This evaluates the combined effect of this compound and irinotecan in a mouse model.
CHK1 inhibition remains a relevant strategy in oncology research. A 2024 publication in Nature highlights that ecDNA-containing cancers exhibit high replication stress and are particularly vulnerable to CHK1 inhibition, advancing a new oral CHK1 inhibitor, BBI-2779, into evaluation [8]. This underscores the continued translational relevance of targeting CHK1.
Mechanistic Basis for Synergy The combination of CHIR-124 and topoisomerase I (Topo I) poisons, such as camptothecin, irinotecan, and SN-38, is a compelling strategy for cancer therapy. This approach exploits the roles of both agents in DNA damage and repair processes [1] [2].
The following diagram illustrates this synergistic mechanism and the critical signaling pathway.
More recent research reveals an additional dimension to Topo I poison mechanism: they induce micronuclei formation, which can activate the cGAS/STING innate immune pathway and subsequent immune gene expression. However, this immune response is often impaired in cancers like small-cell lung cancer (SCLC) due to reduced STING and/or cGAS expression [3] [6].
This compound demonstrates high potency and selectivity for Chk1. The table below summarizes its inhibitory activity (IC₅₀) against a panel of kinases.
| Target | IC₅₀ (nM) | Selectivity vs. Chk1 | Source/Assay |
|---|---|---|---|
| Chk1 | 0.3 | - | Cell-free assay [7] [5] |
| PDGFR | 6.6 | 22-fold less | Cell-free assay [7] [5] |
| FLT3 | 5.8 | 19-fold less | Cell-free assay [7] [5] |
| Chk2 | 697.4 | ~2,000-fold less | Cell-free assay [7] |
| GSK-3 | 23.3 | ~78-fold less | Cell-free assay [7] |
| Cdk2/Cyclin A | 191.1 | ~600-fold less | Cell-free assay [7] |
In cellular cytotoxic assays, this compound alone showed an EC₅₀ of 0.08 μM against human MDA-MB-435 breast cancer cells. Its potency is significantly enhanced in combination with Topo I poisons; synergy was observed at concentrations as low as 0.9 nM this compound with 0.42 nM SN-38 (the active metabolite of irinotecan) [1] [5].
1. In Vitro Kinase Assay for Chk1 Inhibition [5] This protocol measures the direct inhibitory effect of this compound on Chk1 kinase activity.
2. In Vitro Cytotoxicity and Synergy Assay [1] [5] This cell-based assay evaluates the synergistic effect of this compound with Topo I poisons.
3. In Vivo Efficacy Study in Xenograft Model [1] [5] This protocol assesses the combination's efficacy in a live animal model.
CHIR-124 is a novel, potent, and highly selective checkpoint kinase 1 (Chk1) inhibitor that has emerged as a promising therapeutic agent in cancer research, particularly when used in combination with DNA-damaging chemotherapeutics. As a quinolone-based small molecule structurally unrelated to other known Chk1 inhibitors, this compound demonstrates exceptional potency with a 0.3 nM IC₅₀ against Chk1 in cell-free assays, along with remarkable selectivity—approximately 2,000-fold greater specificity for Chk1 over Chk2, and 500- to 5,000-fold less activity against CDK2/4 and Cdc2 [1] [2]. This specific targeting profile makes this compound an invaluable research tool for investigating the role of Chk1 in cell cycle regulation and DNA damage response pathways.
The therapeutic potential of this compound stems from its ability to abrogate critical cell cycle checkpoints, particularly the S and G₂-M checkpoints that are normally activated in response to DNA damage [1]. When cancer cells experience DNA damage from chemotherapeutic agents such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan), they rely on Chk1-mediated signaling to halt cell cycle progression and facilitate DNA repair. By inhibiting Chk1, this compound prevents this protective response, forcing cells with DNA damage to proceed through the cell cycle without adequate repair, ultimately leading to synergistic apoptosis and enhanced cytotoxicity [1]. This mechanism is especially effective in p53-deficient cancer cells, which have diminished G₁ checkpoint capabilities and consequently greater dependence on S and G₂-M checkpoints controlled by Chk1 [1].
Table 1: In vitro kinase inhibition profile of this compound
| Target | IC₅₀ Value | Assay Type | Selectivity (Fold vs. Chk1) |
|---|---|---|---|
| Chk1 | 0.3 nM | Cell-free | Reference |
| Chk2 | 697.4 nM | Cell-free | ~2,324 |
| FLT3 | 5.8 nM | Cell-free | ~19 |
| PDGFR | 6.6 nM | Cell-free | ~22 |
| GSK-3 | 23.3 nM | Cell-free | ~78 |
| CDK2/Cyclin A | 191.1 nM | Cell-free | ~637 |
| CDC2/Cyclin B | 505.7 nM | Cell-free | ~1,686 |
| CDK4/Cyclin D | 2.05 μM | Cell-free | ~6,833 |
This compound demonstrates exceptional potency against Chk1 with significant selectivity over other kinases [2] [3]. While primarily characterized as a Chk1 inhibitor, researchers should note its additional activity against FLT3 and PDGFR at low nanomolar concentrations, which may contribute to observed phenotypic effects in certain cellular contexts. The high selectivity makes this compound particularly valuable for delineating Chk1-specific functions in DNA damage response pathways.
Table 2: Cellular activity of this compound in human cancer cell lines
| Cell Line | Cancer Type | p53 Status | EC₅₀ (Mono-therapy) | Combination Agent | Synergy Assessment |
|---|---|---|---|---|---|
| MDA-MB-435 | Breast | Mutant | 0.08 μM | Camptothecin | Strong synergy |
| MDA-MB-231 | Breast | Mutant | Not specified | SN-38 | Synergistic |
| COLO 205 | Colon | Mutant | Not specified | Camptothecin | Synergistic |
| SW-620 | Colon | Mutant | Not specified | Camptothecin | Synergistic |
| HCT116 p53-/- | Colon | Null | Not specified | SN-38 | Enhanced abrogation |
The cellular efficacy of this compound is most pronounced in combination with topoisomerase I poisons, with synergistic effects particularly evident in p53-mutant backgrounds [1] [2]. The compound effectively abrogates cell cycle checkpoints induced by DNA damage, with studies demonstrating complete reversal of SN-38-induced S and G₂-M arrest at concentrations of 100-200 nM [1]. This abrogation leads to premature mitosis and apoptotic cell death, providing a strong rationale for combination approaches in p53-deficient cancers.
Protocol Purpose: To evaluate the cytotoxic effects of this compound alone and in combination with DNA-damaging agents in cancer cell lines.
Materials:
Procedure:
Technical Notes:
Protocol Purpose: To evaluate the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.
Materials:
Procedure:
Expected Results: this compound treatment should result in a significant increase in the percentage of cells entering mitosis (phospho-histone H3 positive) despite ongoing DNA damage, indicating effective abrogation of the G₂-M checkpoint [1].
Protocol Purpose: To evaluate the efficacy of this compound in combination with chemotherapeutic agents in mouse xenograft models.
Materials:
Procedure:
Expected Results: this compound should potentiate the growth inhibitory effects of irinotecan, associated with increased apoptosis and abrogation of the G₂-M checkpoint in tumor tissues [1] [2].
Figure 1: this compound Mechanism in DNA Damage Response Pathway
This compound exerts its primary anticancer effects by inhibiting the Chk1-mediated DNA damage response [1]. When DNA damage occurs from topoisomerase I poisons, the ATR-Chk1 pathway is activated, leading to phosphorylation and degradation of Cdc25A phosphatase. This results in inhibitory phosphorylation of CDK1 (Y15) and cell cycle arrest at G₂-M phase. This compound blocks Chk1 activation, preventing Cdc25A degradation and maintaining CDK1 in its active state, thereby forcing cells with DNA damage to enter mitosis prematurely, ultimately leading to apoptotic cell death [1].
Figure 2: Experimental Workflow for this compound Cellular Studies
The standard workflow for evaluating this compound activity in cancer cell lines involves sequential assessment of viability, cell cycle effects, and apoptotic induction [1] [2]. Following compound addition and incubation, comprehensive analysis includes MTS-based viability measurements, flow cytometric cell cycle profiling, and apoptosis detection through complementary methods. This multi-faceted approach provides a complete picture of this compound's cellular mechanisms and synergistic potential with DNA-damaging agents.
Beyond its established role in combination with topoisomerase I poisons, this compound has shown promise in several emerging research areas:
Mitotic Regulation: Recent studies reveal that this compound inhibits mitotic Chk1 activity, leading to increased inhibitory phosphorylation of CDK1 (Y15/T14) during mitosis, partial loss of CDK1 activity, and defects in chromosome segregation through impaired Aurora B signaling [4]. This mitotic-specific function of Chk1 represents a paradigm shift from its established role in interphase DNA damage response.
ecDNA-Positive Cancers: Research has demonstrated that cancers with extrachromosomal DNA (ecDNA) amplification show elevated replication stress and heightened dependence on CHK1 for survival. This compound exhibits preferential cytotoxicity in ecDNA-positive tumor cells, suggesting a potential therapeutic vulnerability in these aggressive cancers [5].
Novel Combination Strategies: Ongoing research is exploring this compound in combination with emerging therapeutic classes, including targeted agents and immunomodulators, to expand its application beyond traditional chemotherapy combinations.
This compound is a novel, potent, and highly selective checkpoint kinase 1 (Chk1) inhibitor with significant potential in cancer research and therapeutic development. This quinolone-based small molecule exhibits an IC50 of 0.3 nM against Chk1 in cell-free assays, demonstrating 2,000-fold selectivity over Chk2 and 500- to 5,000-fold reduced activity against CDK2/4 and Cdc2 [1] [2]. Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage. By inhibiting Chk1, this compound abrogates these checkpoints and potentiates apoptosis, particularly in combination with DNA-damaging agents [1]. This synergistic effect is especially pronounced in p53-deficient cancer cells, which rely heavily on Chk1-mediated checkpoint activation for survival after DNA damage [1] [2].
The significance of this compound extends beyond its primary target, as it also demonstrates inhibitory activity against other kinases including PDGFR (IC50 = 6.6 nM) and FLT3 (IC50 = 5.8 nM) [3] [4]. Recent research has revealed additional applications, including activity against malaria parasites through dual inhibition of Ark1 and hemozoin formation [5]. These characteristics make this compound a valuable tool for researchers studying cell cycle regulation, DNA damage response, and apoptosis mechanisms.
This compound induces apoptosis primarily through abrogation of DNA damage checkpoints. In response to genotoxic stress from chemotherapeutic agents, Chk1 normally phosphorylates key substrates to activate cell cycle arrest, allowing time for DNA repair. This compound disrupts this process by directly inhibiting Chk1 kinase activity, forcing cells with unresolved DNA damage to proceed through the cell cycle, ultimately triggering apoptotic pathways [1] [6].
The molecular mechanism involves restoration of cdc25A protein levels, which are normally targeted by Chk1 for degradation following DNA damage [1]. Cdc25A is essential for CDK activation and cell cycle progression. Additionally, this compound treatment has been shown to promote Cdh1 degradation through Chk1-mediated phosphorylation, which enhances recognition by SCFβTRCP ubiquitin ligase and subsequent proteasomal degradation [6]. This regulation of Cdh1 contributes to efficient S-phase entry and cell-cycle progression, particularly under conditions of replication stress.
The apoptotic efficacy of this compound is significantly enhanced when combined with specific DNA-damaging agents. The compound demonstrates strong synergistic interactions with topoisomerase I poisons such as camptothecin, SN-38, and irinotecan [1] [2]. This synergy is particularly evident in cancer cell lines with mutant p53 status, including breast carcinoma (MDA-MB-231 and MDA-MB-435) and colon carcinoma (SW-620 and Colo205) lines [2] [4]. The loss of p53 function enhances both the abrogation of the G2-M checkpoint and induction of apoptosis by this compound, as p53-deficient cells become increasingly dependent on Chk1-mediated checkpoints for survival following DNA damage [1].
In pancreatic cancer models, this compound combination with gemcitabine significantly enhanced sensitivity to the gemcitabine antiproliferative effect, correlating with increased DNA damage and apoptosis [7]. This combination effectively overcame multicellular resistance observed in 3D spheroid models that more accurately mimic in vivo tumor conditions [7].
Table 1: this compound Inhibition Profile Against Key Kinases
| Target | IC50 Value | Selectivity (Fold vs. Chk1) | Experimental System |
|---|---|---|---|
| Chk1 | 0.3 nM | 1 | Cell-free assay [2] |
| Chk2 | 697.4 nM | 2,000 | Cell-free assay [3] |
| FLT3 | 5.8 nM | 19 | Cell-free assay [3] |
| PDGFR | 6.6 nM | 22 | Cell-free assay [3] |
| GSK-3 | 23.3 nM | 78 | Cell-free assay [2] |
| CDK2/Cyclin A | 0.1911 μM | 637 | Cell-free assay [3] |
| CDC2/Cyclin B | 0.5057 μM | 1,686 | Cell-free assay [3] |
| CDK4/Cyclin D | 2.05 μM | 6,833 | Cell-free assay [3] |
Table 2: this compound Synergistic Activity in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Combination Agent | EC50 this compound | Synergy Measurement |
|---|---|---|---|---|---|
| MDA-MB-435 | Breast Carcinoma | Mutant | Camptothecin | 0.08 μM | Significant synergy [2] |
| MDA-MB-435 | Breast Carcinoma | Mutant | SN-38 | ≥0.9 nM | >10% deviation from additivity [3] |
| Capan-2 | Pancreatic Cancer | Not Specified | Gemcitabine | Not Specified | Enhanced sensitivity [7] |
| SW-620 | Colon Carcinoma | Mutant | Camptothecin | Not Specified | Synergistic in isobologram [2] |
| Colo205 | Colon Carcinoma | Mutant | Camptothecin | Not Specified | Synergistic in isobologram [2] |
Table 3: this compound Antitumor Activity in Xenograft Models
| Model System | This compound Dose | Combination Agent | Efficacy Outcome | Mechanistic Observations |
|---|---|---|---|---|
| Orthotopic Breast Cancer (MDA-MB-435) | 10-20 mg/kg (oral) | Irinotecan (CPT-11) | Potentiated growth inhibition | G2-M checkpoint abrogation, increased apoptosis [1] |
| MDA-MD-435 Xenograft | 10 mg/kg | CPT-11 (5 mg/kg) | Enhanced tumor growth inhibition | Increased apoptosis, phospho-H3 staining restoration [3] |
| MDA-MD-435 Xenograft | 20 mg/kg | CPT-11 (5 mg/kg) | Enhanced tumor growth inhibition | Increased apoptosis, phospho-H3 staining restoration [3] |
This compound serves as a valuable tool in multiple aspects of drug discovery and development. Its primary application involves chemo-sensitization of resistant cancer cells, particularly in the context of p53 mutations [1] [7]. The compound enables researchers to study cell cycle checkpoint biology and the DNA damage response network in precise detail [6]. In 3D tumor models, this compound helps overcome multicellular resistance, providing more physiologically relevant preclinical data [7]. Additionally, this compound has emerged as a chemical probe for studying kinase polypharmacology, given its activity against multiple kinases including FLT3 and PDGFR [3] [5]. These applications make this compound particularly useful for target validation, combination therapy screening, and mechanism-of-action studies in oncology research.
This compound is a novel, potent, and selective quinolone-based small-molecule inhibitor of Checkpoint kinase 1 (Chk1). It is structurally distinct from other known Chk1 inhibitors and has demonstrated significant potential in preclinical studies for potentiating the cytotoxicity of DNA-damaging agents, particularly topoisomerase I poisons [1].
Its primary application in xenograft models has been to abrogate DNA damage-induced cell cycle checkpoints, thereby sensitizing cancer cells to chemotherapy and promoting apoptosis, especially in p53-deficient or mutant tumor contexts [1] [2].
This compound directly and selectively inhibits Chk1 kinase activity in vitro with a very low half-maximal inhibitory concentration (IC₅₀) of 0.3 nM [1]. Chk1 is a key effector kinase in the DNA damage response (DDR) pathway, activated primarily by the ATR kinase in response to replication stress or single-stranded DNA (ssDNA) gaps.
The diagram below illustrates the core signaling pathway targeted by this compound and its functional consequences when combined with a topoisomerase I poison.
The pathway illustrates a synthetic lethal interaction. This compound inhibits Chk1, preventing the degradation of CDC25A and abrogating the S and G2/M checkpoints. This forces tumor cells with chemotherapy-induced DNA damage to undergo premature mitosis, leading to mitotic catastrophe and apoptosis [1] [2].
One key study provides direct evidence of this compound's efficacy in an in vivo xenograft model. The following table summarizes the core experimental parameters and findings from this study [1].
| Parameter | Details from Literature |
|---|---|
| Cancer Model | Orthotopic breast cancer xenograft (MDA-MB-435 cells) [1]. |
| Combination Agent | Irinotecan (a topoisomerase I poison) [1]. |
| This compound Dosage & Route | Specific dosage and route for in vivo administration not detailed in the provided results. |
| Treatment Schedule | Specific treatment schedule (e.g., daily, weekly) not detailed in the provided results. |
| Key Efficacy Findings | This compound potentiated the growth-inhibitory effects of irinotecan [1]. |
| Key Mechanistic Findings | Treatment resulted in the abrogation of the G2/M checkpoint and an increase in tumor apoptosis [1]. |
The use of this compound in xenograft studies is typically the culmination of a rigorous preclinical workflow. The diagram below outlines this multi-stage process, from in vitro synergy screening to in vivo validation.
This workflow shows that in vivo xenograft studies are informed by prior in vitro data. For this compound, this included:
Beyond traditional xenografts, this compound has been utilized in more complex and biomimetic in vitro systems, highlighting its broader research application.
| Disease Model | Experimental Context | Key Finding |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) Spheroids [3] | Capan-2 pancreatic cancer spheroids were used to evaluate the spatio-temporal dynamics of gemcitabine toxicity, alone and in combination with this compound. | The combination of gemcitabine and this compound induced significantly greater cytotoxicity (approximately 68% reduction in ATP content, indicating lower cell viability) compared to gemcitabine alone [3]. |
This compound is a novel, potent, and highly selective checkpoint kinase 1 (CHK1) inhibitor that belongs to the quinolone-based structural class and is chemically distinct from other known CHK1 inhibitors. Its exceptional biochemical profile includes an IC₅₀ of 0.3 nM against CHK1 in cell-free assays, with remarkable selectivity of 2,000-fold over CHK2 and 500- to 5,000-fold less activity against related kinases such as CDK2/4 and Cdc2. This impressive selectivity profile makes this compound an invaluable research tool for specifically investigating CHK1-mediated signaling pathways in cancer models. This compound has demonstrated significant potential in combination therapies, particularly with topoisomerase I poisons such as camptothecin, SN-38 (the active metabolite of irinotecan), and other DNA-damaging agents, where it exhibits strong synergistic effects in various p53-mutant cancer cell lines.
The functional status of p53 has been identified as a critical determinant of cellular response to this compound treatment. Cells lacking functional p53 pathway components demonstrate enhanced sensitivity to this compound-mediated checkpoint abrogation and apoptosis potentiation, positioning this compound as a promising therapeutic strategy for p53-deficient cancers, which represent a substantial proportion of human malignancies and often exhibit resistance to conventional DNA-damaging therapies.
This compound functions as an ATP-competitive inhibitor that directly targets the kinase domain of CHK1, effectively blocking its phosphorylation activity on downstream substrates. Following DNA damage induced by topoisomerase I inhibitors or other genotoxic stresses, CHK1 becomes activated through phosphorylation by upstream kinases, primarily ATR, and initiates cell cycle checkpoint signaling to halt progression and permit DNA repair. This compound potently inhibits this process at nanomolar concentrations, preventing CHK1-mediated phosphorylation of key cell cycle regulators. This inhibition has several critical consequences:
The p53 status of cancer cells profoundly influences their response to this compound treatment, creating a therapeutic window for targeting p53-deficient malignancies. In p53-wildtype cells, the G₁-S checkpoint remains functional and provides an alternative pathway for cell cycle arrest following DNA damage, reducing dependence on CHK1-mediated G₂-M checkpoint control. However, in p53-mutant or deficient cells, the G₁-S checkpoint is compromised, creating synthetic lethality when the CHK1-dependent G₂-M checkpoint is inhibited by this compound. This mechanistic understanding provides the rational basis for selectively targeting p53-deficient cancers with this compound combination therapies [1] [2].
The following diagram illustrates the key signaling pathways involved in this compound mechanism of action in p53 mutant cells:
Diagram 1: this compound Mechanism of Action in p53 Mutant Cells. This compound inhibits CHK1 phosphorylation and activation, abrogating DNA damage-induced cell cycle checkpoints. This effect is particularly enhanced in p53 mutant cells where alternative checkpoint mechanisms are compromised, leading to apoptosis.
This compound exhibits exceptional biochemical potency against CHK1 kinase with significant selectivity over related kinases, as demonstrated in rigorous cell-free assay systems. The following table summarizes the key kinetic parameters and selectivity profile:
Table 1: Biochemical Inhibition Profile of this compound
| Target Kinase | IC₅₀ Value | Selectivity Fold vs. CHK1 | Assay Type | Reference |
|---|---|---|---|---|
| CHK1 | 0.3 nM | 1 | Cell-free kinase assay | [3] |
| Flt3 | 5.8 nM | 19.3 | Cell-free kinase assay | [3] |
| PDGFR | 6.6 nM | 22.0 | Cell-free kinase assay | [3] |
| GSK-3 | 23.3 nM | 77.7 | Cell-free kinase assay | [3] |
| CHK2 | ~600 nM | 2,000 | Cell-free kinase assay | [3] |
| CDK2/4, Cdc2 | ~150-1500 nM | 500-5,000 | Cell-free kinase assay | [3] |
The kinase assays were performed using recombinant kinase domains incubated with this compound across a dilution series. For the CHK1 assay specifically, a biotinylated cdc25c peptide containing the consensus Chk1/Chk2 phosphorylation site was used as substrate in a reaction buffer containing 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% bovine serum albumin, 1.35 nM CHK1 kinase domain, 0.5 μM peptide substrate, and 1 μM unlabeled ATP plus 5 nM ³³Pγ-labeled ATP. Reactions were incubated at room temperature for 1-4 hours, and phosphorylated peptide was captured on streptavidin-coated microtiter plates for detection using the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody.
This compound demonstrates potent cellular activity against various p53-mutant cancer cell lines, both as a single agent and in combination with topoisomerase I inhibitors. The synergistic interactions are particularly pronounced in p53-deficient backgrounds:
Table 2: Cellular Efficacy of this compound in p53 Mutant Cancer Models
| Cell Line | Tumor Type | p53 Status | Single Agent EC₅₀ | Combination Partner | Synergy Measurement | Reference |
|---|---|---|---|---|---|---|
| MDA-MB-435 | Breast carcinoma | Mutant | 0.08 μM | Camptothecin | Strong synergy (isobologram) | [1] [3] |
| MDA-MB-231 | Breast carcinoma | Mutant | Not reported | Camptothecin | Synergistic growth inhibition | [1] [3] |
| SW-620 | Colon carcinoma | Mutant | Not reported | Camptothecin | Synergistic growth inhibition | [1] [3] |
| COLO 205 | Colon carcinoma | Mutant | Not reported | Camptothecin | Synergistic growth inhibition | [1] [3] |
| HCT116 p53-/- | Colon carcinoma | Deficient | Not reported | Ionizing radiation | Enhanced radiosensitization | [2] |
| HCT116 p21-/- | Colon carcinoma | p21 deficient | Not reported | Ionizing radiation | Enhanced mitotic entry | [2] |
The cellular efficacy was evaluated using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays following 48-hour incubation with this compound across a concentration range of 0-2350 nM, depending on cell type. For combination studies, this compound was serially diluted in the presence of various concentrations of camptothecin or other DNA-damaging agents.
Objective: To evaluate the synergistic interaction between this compound and topoisomerase I inhibitors in p53-mutant cancer cell lines.
Materials:
Methodology:
Objective: To assess the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.
Materials:
Methodology:
The following workflow diagram illustrates the key experimental procedures for evaluating this compound activity:
Diagram 2: Experimental Workflow for this compound Evaluation. Comprehensive in vitro assessment includes viability measurements, cell cycle analysis, and apoptosis detection following drug treatment in p53 mutant cancer models.
Objective: To evaluate the efficacy of this compound in combination with irinotecan in orthotopic breast cancer xenograft models.
Materials:
Methodology:
The combination effects of this compound with DNA-damaging agents should be evaluated using multiple complementary analytical approaches:
This compound represents a valuable research tool for investigating CHK1 biology and validating CHK1 as a therapeutic target, particularly in p53-deficient cancer models. The compound's exceptional selectivity profile and well-characterized synergistic interactions with topoisomerase I inhibitors make it ideally suited for mechanistic studies of DNA damage response pathways and cell cycle checkpoint regulation. The enhanced activity in p53 mutant contexts provides a rational basis for targeting this common genetic alteration in human cancers.
The experimental protocols outlined in this document provide robust methodologies for evaluating this compound in both in vitro and in vivo settings, with particular emphasis on combination therapies with DNA-damaging agents. These approaches have been validated in peer-reviewed studies and can be adapted to investigate additional research questions regarding CHK1 inhibition in various biological contexts. As research in this field advances, this compound continues to serve as a critical pharmacological tool for understanding CHK1 pathway biology and developing novel cancer therapeutic strategies.
This compound is a novel, potent small-molecule inhibitor of checkpoint kinase 1 (Chk1) that represents a promising therapeutic approach for cancer treatment, particularly in combination with DNA-damaging agents. This quinolone-based compound is structurally distinct from other known Chk1 inhibitors and demonstrates remarkable selectivity, inhibiting Chk1 with an IC50 of 0.3 nM in cell-free assays while showing 2,000-fold selectivity against Chk2 and 500- to 5,000-fold less activity against CDK2/4 and Cdc2 [1] [2]. Chk1 kinase is a critical regulator of both S and G2-M phase cell cycle checkpoints in response to DNA damage, making it an attractive target for enhancing the efficacy of chemotherapeutic agents that cause DNA damage.
The primary mechanism of this compound involves abrogation of DNA damage checkpoints, particularly those induced by topoisomerase I poisons such as camptothecin, SN-38 (the active metabolite of irinotecan), and other chemotherapeutic agents. When used in combination with these agents, this compound prevents cancer cells from repairing DNA damage, leading to increased apoptotic cell death and enhanced tumor growth inhibition [1]. This synergistic interaction is especially pronounced in tumor cells with deficient p53 function, as these cells rely more heavily on Chk1-mediated checkpoints for DNA repair and survival following genotoxic stress.
This misidentification has significant implications for interpreting research findings, as data generated using this cell line may not accurately represent breast cancer biology [3].
Despite the melanoma origin, some researchers have reported that MDA-MB-435 cells exhibit lineage infidelity with features of both epithelial and melanocytic differentiation. One study demonstrated that these cells show density-dependent lineage instability, with subconfluent cells displaying primarily epithelial characteristics while confluent cultures also express melanocytic markers like Melan A and S100 [5]. This plasticity suggests that growth conditions can significantly influence experimental outcomes when using this cell line.
For researchers continuing to use MDA-MB-435 cells despite the controversy, it is essential to:
This compound demonstrates particularly strong synergistic effects when combined with topoisomerase I inhibitors across multiple cancer models. Preclinical studies using MDA-MB-435 cells have revealed that the combination of this compound with camptothecin or SN-38 results in significantly enhanced growth inhibition compared to either agent alone [1] [2]. The synergistic interaction is evident through several mechanisms:
The combination of this compound with topoisomerase I poisons has demonstrated significant anti-tumor activity in orthotopic breast cancer xenograft models using MDA-MB-435 cells. In these in vivo studies, this compound potentiated the growth inhibitory effects of irinotecan through abrogation of the G2-M checkpoint and increased tumor apoptosis [1].
Research has identified several key biomarkers that predict response to this compound combination therapy:
A large-scale drug combination screening study across 125 molecularly characterized breast, colorectal, and pancreatic cancer cell lines found that synergy between drugs is generally rare and highly context-dependent, with combinations of targeted agents like this compound being most likely to demonstrate synergistic effects [7].
Table 1: this compound Monotherapy and Combination Effects in Preclinical Models
| Assay Type | Model System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Kinase inhibition | Cell-free assay | IC₅₀ = 0.3 nM | Chk1 inhibition | [1] [2] |
| Kinase selectivity | Cell-free assay | IC₅₀ = 5.8-23.3 nM | FLT3, PDGFR, GSK-3 inhibition | [2] |
| Cytotoxicity | MDA-MB-435 cells | EC₅₀ = 80 nM | Single-agent growth inhibition | [2] |
| Combination cytotoxicity | MDA-MB-435 + camptothecin | 100-300 nM this compound | Synergistic growth inhibition | [1] [2] |
| Cell cycle abrogation | MDA-MB-435 + SN-38 | 300 nM this compound | Complete G2-M checkpoint abrogation | [1] |
| Apoptosis induction | MDA-MB-435 + SN-38 | 300 nM this compound | Potentiated apoptosis | [1] |
| In vivo efficacy | MDA-MB-435 xenografts | 10-20 mg/kg oral | Enhanced irinotecan tumor growth inhibition | [1] |
Table 2: Protocol Summary for Key this compound Experiments
| Experiment | Cell Density | This compound Concentration | Combination Agent | Incubation Time | Key Readouts |
|---|---|---|---|---|---|
| Cytotoxicity assay | 2-5×10³ cells/well | 0-2350 nM | Camptothecin (varying concentrations) | 48 hours | Cell viability (MTS), IC₅₀, synergy analysis |
| Cell cycle analysis | 60-70% confluent | 100-300 nM | SN-38 (10 nM) | 16-24 hours | G2-M arrest abrogation, sub-G1 population |
| Apoptosis assay | 60-70% confluent | 100-300 nM | SN-38 (10 nM) | 24-48 hours | Annexin V/PI staining, early/late apoptosis |
| Checkpoint signaling | 80-90% confluent | 300 nM | SN-38 (10 nM) | 4-24 hours | cdc25A stabilization, phospho-protein changes |
| In vivo efficacy | 1-5×10⁶ cells/implant | 10-20 mg/kg | Irinotecan (20-40 mg/kg) | 2-4 weeks | Tumor volume, survival, IHC markers |
Diagram 1: Mechanism of this compound Mediated Checkpoint Abrogation and Apoptosis. This compound inhibits Chk1 activation, preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and apoptosis, particularly in p53-deficient cells.
Diagram 2: Experimental Workflow for this compound In Vitro Studies. The flowchart illustrates the key steps in assessing this compound activity, from cell preparation through various analytical endpoints to data interpretation.
When using MDA-MB-435 cells in this compound studies, researchers must consider several critical technical aspects:
Successful implementation of this compound protocols requires attention to several optimization parameters:
This compound represents a promising therapeutic strategy for potentiating the efficacy of DNA-damaging agents, particularly in p53-deficient cancers. The detailed protocols provided in this document enable researchers to comprehensively evaluate this compound in combination therapies using appropriate in vitro and in vivo models. However, the well-documented controversy surrounding the MDA-MB-435 cell line necessitates careful interpretation of results and corroboration in additional, well-characterized model systems. Future research directions should focus on identifying robust predictive biomarkers for patient selection and exploring combinations with novel DNA-damaging agents and targeted therapies.
This compound is a novel, potent, and highly selective small molecule inhibitor of checkpoint kinase 1 (CHK1) with significant potential as a radiosensitizing agent in cancer therapy. This quinoline-based compound exhibits impressive biochemical potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM against CHK1, demonstrating approximately 2,000-fold selectivity over CHK2 (IC50 = 0.7 μM) [1]. This compound also shows activity against other kinases including platelet-derived growth factor receptor (PDGFR; IC50 = 6.6 nM) and FMS-like tyrosine kinase 3 (FLT3; IC50 = 5.8 nM), though its primary research application centers on CHK1 inhibition [1].
The fundamental rationale for using this compound as a radiosensitizer stems from its ability to abrogate critical cell cycle checkpoints that would normally allow cancer cells to repair radiation-induced DNA damage. Ionizing radiation (IR) creates various types of DNA lesions, with double-strand breaks (DSBs) being the most critical for cell killing [2] [3]. Cells respond to IR-induced DNA damage by activating a complex network of DNA damage signaling and repair pathways collectively known as the DNA damage response (DDR) [2] [3]. CHK1 plays a central role in the DDR as a key effector kinase, regulating both intra-S-phase and G2/M checkpoints that provide time for DNA repair before replication or mitosis [4] [5]. By inhibiting CHK1, this compound disrupts these protective mechanisms, forcing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately resulting in mitotic catastrophe and cell death [4] [6].
Table 1: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-6-chloro-3-(1,3-dihydrobenzimidazol-2-ylidene)quinolin-2-one |
| Molecular Formula | C₂₃H₂₂ClN₅O |
| Molecular Weight | 419.91 g/mol |
| CAS Number | 405168-58-3 |
| Solubility | ≥10.5 mg/mL in DMSO; ≥2.61 mg/mL in EtOH with gentle warming |
| Storage Conditions | -20°C |
The cellular response to ionizing radiation involves a sophisticated network of signaling pathways that detect DNA damage and coordinate appropriate cellular responses. The PI3-kinase-like kinase (PIKK) family members—ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-PK—serve as primary sensors for different types of DNA lesions [3]. DSBs are rapidly recognized by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates ATM [2]. In contrast, replication stress and single-stranded DNA regions lead to ATR activation through RPA-coated DNA and the 9-1-1 complex (RAD9-HUS1-RAD1) [2].
CHK1 functions as a critical effector kinase downstream of ATR, with its activation resulting in cell cycle arrest, DNA repair promotion, and in cases of excessive damage, initiation of programmed cell death [2]. Upon activation, CHK1 phosphorylates numerous downstream targets, including the CDC25 phosphatases, leading to their degradation or inactivation [2]. This ultimately results in the inhibitory phosphorylation of CDK1 and CDK2, effectively halting cell cycle progression at the G2/M transition or during S phase [2]. Additionally, CHK1 plays a crucial role in promoting homologous recombination repair (HRR) by facilitating RAD51 focus formation at sites of DNA damage [6].
Figure 1: this compound Mechanism in DNA Damage Response Pathway - this compound inhibits CHK1, abrogating cell cycle checkpoints and preventing DNA repair, leading to enhanced cell death after radiation.
This compound exerts its radiosensitizing effects primarily through abrogation of the G2/M checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis [4] [6]. In response to ionizing radiation, cells normally activate CHK1, which leads to CDC25C phosphorylation and subsequent CDK1 inactivation, maintaining the G2 arrest [2]. This compound inhibits CHK1 kinase activity, preventing this signaling cascade and resulting in premature activation of CDK1/cyclin B complexes, which drives cells with damaged DNA into mitosis [4] [6].
The p53 status of cancer cells significantly influences their response to this compound. Research using isogenic HCT116 cell lines has demonstrated that while this compound radiosensitizes both p53-proficient and p53-deficient cells, the mechanistic outcomes differ substantially [4]. In p53-deficient HCT116 cells, this compound treatment resulted in a dramatic increase in mitotic cells following radiation exposure, accompanied by a marked accumulation of polyploid cells characterized by micronucleation or multinucleation [4]. This pattern was similarly observed in p21-deficient HCT116 cells, indicating the importance of the p53-p21 axis in determining cellular fate after CHK1 inhibition [4].
Beyond G2/M checkpoint abrogation, this compound also disrupts the intra-S-phase checkpoint, which normally slows DNA synthesis in response to damage [5]. Studies using camptothecin (a topoisomerase I inhibitor) have shown that this compound restores both replication initiation and elongation in the presence of DNA damage by inhibiting CHK1-mediated suppression of these processes [5]. This abrogation of the S-phase checkpoint leads to increased replication stress and collision of replication forks with DNA lesions, generating additional DNA damage that contributes to cell death [5].
Additionally, this compound has been shown to inhibit homologous recombination repair by impairing RAD51 focus formation at sites of DNA damage [6]. HRR is a critical pathway for the accurate repair of DNA double-strand breaks, particularly in replicating cells. By disrupting both cell cycle checkpoints and DNA repair mechanisms, this compound creates a synthetic lethal interaction with DNA-damaging agents like ionizing radiation, preferentially targeting cancer cells that may already have defects in other DDR pathways [7].
The clonogenic survival assay represents the gold standard for evaluating radiosensitization in vitro, measuring the ability of single cells to proliferate indefinitely and form colonies after treatment [8]. This assay directly assesses the reproductive capacity of cells following combined treatment with this compound and ionizing radiation.
Protocol Steps:
Technical Notes: Optimal cell densities should be determined in preliminary range-finding experiments. Maintain strict incubation conditions (temperature, CO₂, humidity) throughout the experiment. For p53 status experiments, use isogenic cell lines to directly compare responses [4].
Assessment of cell cycle distribution and checkpoint abrogation provides crucial mechanistic insights into this compound activity.
Protocol Steps:
Technical Notes: For enhanced resolution of mitotic cells, include antibody staining for phospho-histone H3 (Ser10) as a specific mitotic marker [4]. Combine with γ-H2AX staining to correlate cell cycle effects with DNA damage levels.
In vivo models provide critical preclinical data on this compound efficacy and potential toxicity in a physiological context.
Protocol Steps:
Technical Notes: Monitor animals closely for signs of toxicity (weight loss, lethargy, moribund state). Adjust doses as needed based on tolerability. Include pharmacokinetic analysis where possible to correlate drug exposure with efficacy.
Table 2: Key Experimental Parameters for this compound Studies
| Parameter | In Vitro Conditions | In Vivo Conditions |
|---|---|---|
| This compound Concentration | 100-600 nM | 10-20 mg/kg |
| Treatment Duration | 2-24 hours pre-irradiation | Daily × 5-6 days |
| Radiation Dose | 0-8 Gy (single dose) | 2-5 Gy/fraction |
| Cell Lines | HCT116 (p53+/+ and p53-/-), HT29, MiaPaCa-2 | MiaPaCa-2 xenografts, patient-derived xenografts |
| Key Readouts | Clonogenic survival, cell cycle distribution, γ-H2AX foci | Tumor growth delay, immunohistochemistry, apoptosis |
Research findings demonstrate consistent dose-dependent enhancement of radiation response across multiple cancer models following this compound treatment. In HCT116 colorectal cancer cells, this compound treatment significantly reduced clonogenic survival following ionizing radiation, with effects being relatively similar between p53-deficient and p53-sufficient cells [4]. However, the cellular manifestations of radiosensitization differed markedly based on p53 status. While p53-deficient HCT116 cells exhibited a dramatic increase in mitotic cells after combined this compound and radiation treatment, p53-sufficient cells showed no such effect [4]. Instead, p53-deficient cells displayed marked accumulation of polyploid populations characterized by micronucleation or multinucleation, indicative of mitotic catastrophe [4].
Similar patterns have been observed in pancreatic cancer models, where this compound and related CHK1 inhibitors significantly enhanced the efficacy of combined gemcitabine and radiation therapy [6]. Mechanistic studies revealed that this radiosensitization was associated with both G2 checkpoint abrogation and inhibition of homologous recombination repair, as evidenced by impaired Rad51 focus formation and persistent γ-H2AX expression [6]. These findings suggest that this compound exerts its radiosensitizing effects through multiple complementary mechanisms that collectively increase the lethality of DNA damage induced by ionizing radiation.
Table 3: Summary of this compound Radiosensitization Effects Across Cancer Models
| Cancer Model | Combination Treatment | Key Findings | Reference |
|---|---|---|---|
| HCT116 Colorectal Cancer | This compound + IR | Reduced clonogenic survival; Increased mitotic cells in p53-/- cells; Polyploid accumulation | [4] |
| HT29 Colon Carcinoma | This compound + Camptothecin | Restored DNA replication initiation and elongation; Enhanced γ-H2AX foci | [5] |
| MiaPaCa-2 Pancreatic Cancer | This compound + Gemcitabine + IR | Inhibited Rad51 focus formation; Persistent γ-H2AX; Enhanced tumor growth delay | [6] |
| MDA-MB-435 Breast Cancer | This compound + Irinotecan | Enhanced apoptosis; Increased mitotic index in xenografts | [1] |
p53 Status Assessment: Prior to initiating this compound radiosensitization studies, determine the p53 status of your model systems, as this significantly influences treatment outcomes and mechanisms of cell death [4]. Use isogenic cell lines differing only in p53 status where possible to directly evaluate p53-dependent effects.
Drug Scheduling Optimization: The timing of this compound administration relative to radiation is critical for achieving maximal radiosensitization. Based on published studies, pre-treatment for 2-4 hours before radiation typically yields optimal effects [4] [5]. However, empirical determination of optimal scheduling for specific model systems is recommended.
Combination Therapy Considerations: this compound has demonstrated efficacy in combination with various DNA-damaging agents beyond radiation, including topoisomerase I inhibitors (e.g., camptothecin, irinotecan) and nucleoside analogs (e.g., gemcitabine) [5] [1] [6]. When designing combination regimens, consider potential overlapping toxicities and schedule agents to maximize synergistic interactions while minimizing normal tissue damage.
Biomarker Development: Incorporate relevant biomarkers to monitor this compound target engagement and biological activity. Key pharmacodynamic markers include phospho-CHK1 (Ser296) for CHK1 inhibition, phospho-histone H3 (Ser10) for mitotic entry, and γ-H2AX for DNA damage persistence [4] [6]. These biomarkers facilitate dose optimization and provide mechanistic insights in both preclinical and clinical settings.
Figure 2: Experimental Workflow for this compound Radiosensitization Studies - This flowchart outlines key steps in designing and executing this compound radiosensitization experiments, from initial setup to final assessment.
This compound represents a promising targeted radiosensitizer that exploits specific vulnerabilities in the DNA damage response network of cancer cells. Through potent inhibition of CHK1, this compound effectively abrogates critical cell cycle checkpoints, disrupts DNA repair processes, and ultimately enhances the cytotoxicity of ionizing radiation across various cancer models. The differential response observed in p53-deficient cells suggests a potential therapeutic window that could be exploited for selective tumor targeting, particularly in malignancies with high prevalence of p53 mutations.
Future research directions should focus on refining combination strategies that maximize therapeutic efficacy while minimizing normal tissue toxicity. The integration of this compound with novel DNA-damaging agents, immunotherapy approaches, and other targeted therapies represents a promising avenue for investigation. Additionally, development of predictive biomarkers beyond p53 status will be crucial for identifying patient populations most likely to benefit from CHK1 inhibitor-based radiosensitization strategies. As our understanding of DNA damage response networks continues to evolve, so too will opportunities to optimize the use of this compound and similar agents in clinical radiotherapy practice.
The table below summarizes the key quantitative findings on the activity of this compound against P. falciparum:
| Activity Parameter | Details |
|---|---|
| Primary Activity | Multistage activity against Plasmodium falciparum [1] |
| Proposed Mechanism | Dual inhibition of PfArk1 kinase and hemozoin formation [1] |
| Asexual Blood Stage | Active against both drug-sensitive and drug-resistant strains [1] |
| Liver Stage | Moderate activity [1] |
| Gametocyte Stage | Moderate activity [1] |
| Resistance Generation | Reduced propensity in in vitro attempts [1] |
This protocol assesses the effect of this compound on the proliferation of P. falciparum in red blood cells.
This protocol evaluates the ability of this compound to inhibit the formation of synthetic hemozoin in vitro.
This compound exhibits a dual mechanism of action against P. falciparum, which is visualized in the following diagram and supported by specific experimental evidence.
Diagram 1: The dual mechanism of action of this compound and its biological consequences. The dual targeting is proposed to underlie the reduced risk of resistance generation [1].
The following diagram outlines a key experimental workflow used to characterize the compound's activity.
Diagram 2: A simplified workflow for profiling this compound's antimalarial activity. The process begins with phenotypic screening across parasite life stages, followed by investigations into the molecular target and resistance potential [1].
Document ID: AN-ecDNA-001 Audience: Researchers, Scientists, and Drug Development Professionals Date Compiled: November 2025 Topic: Exploiting Transcription-Replication Conflict as a Therapeutic Vulnerability in ecDNA-Positive Cancers.
Extrachromosomal DNA (ecDNA) is a major driver of oncogene amplification, tumor heterogeneity, and therapy resistance in many human cancers, and is associated with poor patient survival [1] [2] [3]. A seminal 2024 study by Chang et al. revealed that the open chromatin of ecDNA leads to pervasive transcription, which in turn causes excessive transcription-replication conflicts (TRC) and replication stress (RS) [1] [2]. This intrinsic vulnerability represents a new therapeutic paradigm. This application note details the rationale, key supporting data, and experimental methodologies for targeting ecDNA-positive cancers through the inhibition of the checkpoint kinase 1 (CHK1).
The foundational concept is that ecDNA molecules exhibit rampant transcription across both coding and non-coding regions. This creates persistent single-stranded DNA (ssDNA) and frequent collisions between the transcription and replication machineries, leading to replication stress [1]. Key evidence includes:
The following tables summarize critical quantitative findings from the recent literature and the profile of the lead clinical candidate.
Table 1: Key Experimental Findings Supporting ecDNA Targeting via CHK1 Inhibition
| Experimental Finding | Measurement / Result | Experimental System | Significance |
|---|---|---|---|
| Transcription & ssDNA | 4-fold increase in nascent RNA; 1.4-fold increase in ssDNA on ecDNA [1] | COLO320DM (ecDNA+) vs. COLO320HSR (ecDNA-) cells | Demonstrates permissive chromatin and pervasive transcription on ecDNA. |
| Replication Fork Speed | Significantly slower replication fork progression on ecDNA [1] | DNA-fiber assay with DNA FISH | Direct evidence of elevated transcription-replication conflicts. |
| Replication Stress In Vivo | Higher RS gene expression signature in ecDNA+ tumors [1] | TCGA patient data analysis | Confirms RS is a common feature of ecDNA+ human cancers. |
| Tumor Regression | BBI-2779 prevented ecDNA-mediated resistance and caused sustained tumor regression in mice [1] | Gastric cancer xenograft (FGFR2 on ecDNA) | Validates efficacy and potential to overcome acquired resistance. |
Table 2: Profile of Clinical-Stage CHK1 Inhibitor for ecDNA Targeting
| Parameter | CHIR-124 (Historical Context) | BBI-2779 (Current Candidate) |
|---|---|---|
| Reported Potency (IC₅₀) | 0.3 nM (for Chk1 kinase in vitro) [4] | Highly selective and potent [1] |
| Key Combination | Topoisomerase I poisons (e.g., SN-38/irinotecan) [4] | Pan-FGFR inhibitors (e.g., infigratinib); potential for monotherapy [1] |
| Primary Mechanism | Abrogation of S and G₂/M checkpoints, potentiation of apoptosis [4] | Preferential killing of ecDNA+ tumor cells by exacerbating inherent RS [1] |
| In Vivo Efficacy | Potentiated growth inhibition by irinotecan in breast cancer xenograft [4] | Suppressed tumor growth and prevented acquired resistance in gastric cancer model [1] |
| Drug Properties | N/A | Highly selective, potent, and bioavailable oral inhibitor [1] |
| Role in ecDNA Context | Not specifically tested for ecDNA targeting | Explicitly developed and validated for targeting ecDNA-positive cancers [1] [2] |
Below are detailed methodologies for key experiments used to validate this approach.
Protocol 1: Assessing Replication Stress on ecDNA via Immunofluorescence (IF) and DNA FISH
This protocol is used to visually confirm the colocalization of replication stress markers with ecDNA hubs [1].
Protocol 2: In Vivo Efficacy Testing of CHK1 Inhibitors in an ecDNA+ Xenograft Model
This protocol outlines the assessment of a CHK1 inhibitor's ability to induce tumor regression and prevent resistance [1].
The following diagrams, generated with Graphviz, illustrate the core mechanistic pathway and a key experimental workflow.
The strategy of enhancing transcription-replication conflict through CHK1 inhibition represents a pioneering "synthetic lethality" approach for selectively targeting ecDNA-positive cancers [1] [2]. The development of BBI-2779 as a clinical candidate underscores the translational potential of this mechanism.
Future work should focus on:
Checkpoint kinase 1 (Chk1) is a core component of the DNA damage response (DDR) network, a complex signaling system that maintains genomic integrity through cell cycle checkpoints, DNA repair, and apoptosis [1]. The DDR is activated by various endogenous and environmental stresses, and in cancer treatment, it represents a key mechanism that can limit the efficacy of chemotherapy and radiation [1]. This compound is a quinolone-based small molecule that acts as a highly potent and selective ATP-competitive inhibitor of Chk1 [2] [3]. It is structurally distinct from other known Chk1 inhibitors and has been extensively used in preclinical studies to probe Chk1 function and to develop combination therapies with DNA-damaging agents [2].
This compound exerts its effects by specifically inhibiting the Chk1 kinase, a central distal transducer in the DDR cascade. The diagram below illustrates the core DNA damage response pathway and the point of this compound inhibition.
Diagram 1. The DNA Damage Response Pathway and this compound Inhibition. This compound directly inhibits active Chk1, preventing it from triggering the downstream signaling that leads to cell cycle arrest. This abrogation forces damaged cells to bypass checkpoints, leading to mitotic catastrophe and apoptosis. DSBs: Double-Strand Breaks. Based on [1] [2].
The primary application of this compound in research is to potentiate the cytotoxicity of genotoxic cancer therapies. The table below summarizes key findings from preclinical studies.
Table 1. This compound in Combination with DNA-Damaging Agents: Preclinical Evidence
| Combination Agent | Cancer Model | Key Findings | Proposed Mechanism |
|---|
| Topoisomerase I Poisons (e.g., SN-38, Irinotecan) | MDA-MB-435 breast cancer cells, HCT116 colorectal cancer cells, orthotopic breast cancer xenografts [2] | Synergistic growth inhibition; abrogation of SN-38-induced S and G2/M arrest; increased apoptosis; potentiated tumor growth inhibition in vivo. | Restoration of Cdc25A protein levels; abrogation of Chk1-mediated checkpoint signaling. | | Various Genotoxic Agents | Cisplatin-resistant A2780-cis ovarian cancer cells [4] | Identified as a potent single agent (IC50 = 105 nM) against resistant cells; part of a class of kinase inhibitors active against resistant disease. | Overcoming checkpoint-mediated drug resistance. | | Irinotecan (CPT-11) | Human breast carcinoma xenograft model [2] [3] | this compound (10-20 mg/kg, p.o.) potentiated tumor growth inhibition; increased apoptosis; reversed suppression of phospho-H3 staining. | In vivo abrogation of the G2-M checkpoint. |
A recent groundbreaking application involves targeting cancers with extrachromosomal DNA (ecDNA), which are associated with aggressive tumor growth and therapy resistance. ecDNAs exhibit rampant transcription, leading to high replication stress (RS) and activation of the S-phase checkpoint kinase CHK1 [5]. Genetic or pharmacological inhibition of CHK1, using inhibitors like BBI-2779 (an advanced oral CHK1 inhibitor), causes extensive and preferential tumor cell death in ecDNA-containing tumors across various cancer types. This represents a synthetic lethality approach, exploiting the inherent RS vulnerability of ecDNA [5]. While this specific study used a next-generation CHK1 inhibitor, it validates the broader strategy of which this compound is a pioneering tool.
This protocol is adapted from methods used to evaluate this compound in combination with topoisomerase I inhibitors [2].
Objective: To assess the ability of this compound to abrogate DNA damage-induced cell cycle arrest and synergize with SN-38.
Materials:
Procedure:
This protocol outlines the use of this compound to potentiate irinotecan in a mouse xenograft model [2] [3].
Objective: To evaluate the in vivo efficacy of this compound in combination with irinotecan.
Materials:
Procedure:
The selectivity profile of this compound is crucial for interpreting experimental results. The table below lists its published IC50 values against a panel of kinases.
Table 2. This compound Selectivity Profile (Kinase Inhibition Data)
| Target Kinase | IC50 (nM, unless noted) | Notes |
|---|---|---|
| Chk1 | 0.3 | Primary target; highly potent inhibition [3]. |
| FLT3 | 5.8 | Potent off-target activity [3]. |
| PDGFR | 6.6 | Potent off-target activity [3]. |
| Chk2 | 697.4 | ~2,300-fold selective for Chk1 over Chk2 [3]. |
| VEGFR2 (FLK1) | 577.9 | Moderate inhibition [3]. |
| Cdk2/cyclin A | 191.1 | Moderate inhibition [3]. |
| Cdc2/cyclin B | 505.7 | Weak inhibition [3]. |
| Cdk4/cyclin D | 2,050 (2.05 μM) | Very weak inhibition [3]. |
This compound remains a critical pharmacological tool for dissecting Chk1 function in the DNA damage response. Its well-characterized potency and selectivity profile make it ideal for research aimed at overcoming therapy resistance by abrogating cell cycle checkpoints. The emerging understanding of replication stress in specific contexts, such as ecDNA-positive cancers, continues to validate Chk1 inhibition as a promising therapeutic strategy, with this compound serving as a foundational compound in this field.
This compound is a novel, potent, and selective quinolone-based small molecule inhibitor of the checkpoint kinase 1 (Chk1) [1] [2]. It is structurally unrelated to other known Chk1 inhibitors and demonstrates remarkable potency with an in vitro IC₅₀ of 0.3 nM against Chk1 [1] [2]. It exhibits high selectivity, showing 500 to 5,000 times less activity against other kinases like CDK2/4 and Cdc2, and is 2,000 times more selective for Chk1 over Chk2 [2]. Its primary researched application is to potentiate the cytotoxicity of topoisomerase I (Topo I) poisons, such as camptothecin (CPT) and its derivatives, making it a valuable tool for studying DNA damage response and replication stress in cancer research, particularly in models with p53 mutations [1] [2].
Replication stress occurs when DNA replication forks stall due to DNA lesions or other obstacles. The intra-S-phase checkpoint, orchestrated by ATR and Chk1, is a critical cellular response that stabilizes stalled forks and inhibits further initiation of replication origins to prevent catastrophic DNA damage [3] [4].
The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
The biological effects of this compound have been characterized in both cellular and animal models. The table below summarizes key quantitative findings.
Table 1: Key Biological and Biochemical Data for this compound
| Model System | Finding / Assay | Result / Value | Context / Combination |
|---|---|---|---|
| Biochemical Assay | Chk1 Inhibition (IC₅₀) | 0.3 nM | Cell-free system [2] |
| Biochemical Assay | Chk2 Inhibition (IC₅₀) | 697.4 nM | Demonstrates selectivity [2] |
| Cellular Assay | Growth Inhibition | Synergy | Combined with camptothecin or SN-38 in p53-mutant solid tumor lines (e.g., MDA-MB-435, SW-620) [1] |
| Cellular Assay | Checkpoint Abrogation | Restored DNA synthesis & abrogated G2/M arrest | Combined with SN-38 [1] |
| Cellular Assay | Apoptosis Potentiation | Enhanced apoptosis | Loss of p53 enhanced this effect [1] |
| In Vivo (Mouse Xenograft) | Tumor Growth Inhibition | Potentiated effect | Combined with irinotecan (5 mg/kg CPT-11 + 10-20 mg/kg this compound) [1] [2] |
This compound also inhibits other kinase targets with lower potency, which may contribute to its overall cellular profile. The following table provides a selectivity profile.
Table 2: this compound Selectivity Profile Against Other Kinase Targets (Adapted from [2])
| Kinase Target | IC₅₀ (nM, unless noted) |
|---|---|
| PDGFR | 6.6 nM |
| FLT3 | 5.8 nM |
| VEGFR1 (FLT1) | 463.6 nM |
| VEGFR2 (FLK1) | 577.9 nM |
| PKCγ | 110 nM |
| PKA | 103.1 nM |
| GSK3 | 23.3 nM |
| Cdk2/cyclin A | 191.1 nM |
| Cdc2/cyclin B | 505.7 nM |
| Cdk4/cyclin D | 2.05 μM |
Below are detailed methodologies for key experiments utilizing this compound to study replication stress and checkpoint abrogation.
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the Chk1 kinase. Procedure:
Purpose: To assess the ability of this compound to abrogate the S-phase checkpoint and synergize with Topo I poisons. Procedure:
Purpose: To evaluate the antitumor efficacy of this compound in combination with a Topo I poison in a mouse model. Procedure:
The workflow for the key in vitro and in vivo experiments is summarized in the following diagram.
The table below summarizes the key solubility data for CHIR-124, which is crucial for planning your experiments [1] [2] [3].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~7 mg/mL (~16.7 mM) | Primary solvent for stock solutions. Hygroscopic DMSO can significantly reduce solubility; use fresh, newly opened containers. [1] [3]. |
| Water | Insoluble [1] [2] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [1] [2] | Not suitable for direct dissolution. |
For in vitro work, DMSO is the recommended solvent. Follow these steps for the best results [1] [3]:
If your research requires administration to animal models, you can use the following formulations to create a homogeneous suspension for oral dosing [1] [3].
| Protocol | Solvents & Order of Addition | Final Suspension |
|---|
| Protocol 1 (Clear Solution) | 1. 10% DMSO 2. 40% PEG 300 3. 5% Tween 80 4. 45% Saline [3] | ≥ 0.71 mg/mL (1.69 mM) | | Protocol 2 (Clear Solution) | 1. 10% DMSO 2. 90% Corn Oil [3] | ≥ 0.71 mg/mL (1.69 mM) | | Supplier Protocol | Captisol (a specific formulation of sulfobutyl ether beta-cyclodextrin) [1] [2] | ≥ 5 mg/mL |
Key Note on Preparation: When following these protocols, you must add the solvents one by one and in the specified order. Ensure the mixture is a clear solution before adding the next solvent. Physical methods like vortexing, sonication, or a warm water bath can be used to aid dissolving [1] [3].
Q1: Why won't my this compound dissolve completely in DMSO, even at the suggested concentration? This is most likely due to old or moisture-absorbing DMSO. This compound is sensitive to water content in the solvent. Always use fresh, dry, newly opened DMSO for preparing your stock solutions [1] [3].
Q2: Can I use water or ethanol to dissolve this compound? No, the technical datasheets consistently report that this compound is insoluble in both water and ethanol [1] [2]. Attempting to use these solvents will not yield a usable solution.
Q3: What is a typical working concentration for cell-based assays? Reported concentrations for in vitro cytotoxicity assays vary by cell line but generally fall in the range of nanomolar to low micromolar (e.g., 0-2350 nM). The specific effective concentration depends on your cell type and whether this compound is used alone or in combination with another agent like camptothecin [1] [2].
Q4: How is this compound used in a typical experimental workflow? this compound is often used in combination with DNA-damaging agents to study checkpoint inhibition. The diagram below outlines a common workflow from cell treatment to analysis.
Typical workflow for a cell proliferation/cytotoxicity assay using this compound in combination with a topoisomerase I poison [1] [2].
Q5: What is the core mechanism of action I should be aware of? this compound is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). It abrogates DNA damage-induced cell cycle checkpoints (S and G2-M), which can potentiate apoptosis, especially in p53-mutant cancer cells. The following diagram illustrates its role in this pathway.
Simplified mechanism of this compound. By inhibiting Chk1, it prevents the degradation of cdc25A, forcing damaged cells into mitosis and leading to apoptotic cell death [1] [4].
The table below summarizes the key chemical and storage information for CHIR-124, primarily sourced from a chemical supplier's documentation [1].
| Property | Specification |
|---|---|
| CAS Number | 405168-58-3 [1] |
| Molecular Formula | C₂₃H₂₂ClN₅O [1] |
| Molecular Weight | 419.91 g/mol [1] |
| Physical Form | Solid, light yellow to brown [1] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year) [1]. |
| Solubility (DMSO) | 7.14 mg/mL (17.00 mM). Solution ready for reconstitution also available [1]. |
| Handling Note | Hygroscopic DMSO can impact solubility; use newly opened containers [1]. |
Here are answers to some specific questions researchers might have.
Q1: What is the biological target and primary use of this compound? this compound is a potent and selective small-molecule inhibitor used in basic research to study cellular signaling pathways. Its primary target is Checkpoint kinase 1 (Chk1), which it inhibits with a very low IC50 of 0.3 nM [1]. It is also known to inhibit other kinases like PDGFR and FLT3, though less potently [1]. Researchers use it to abrogate the S and G2-M phase cell cycle checkpoints, particularly in studies involving DNA damage [1].
Q2: Are there any recent experimental protocols using this compound? Yes, a recent 2024 study provides a clear example of its application [2].
Q3: What is the recommended procedure for preparing stock solutions? The supplier provides specific protocols for preparing stock solutions in DMSO [1].
The following diagram illustrates the key mechanistic role of Chk1, and by extension this compound, in both the DNA damage response and during mitosis, as revealed by recent research [2].
This diagram highlights a key finding: while this compound is known to abrogate the DNA damage checkpoint in interphase, recent studies show that inhibiting Chk1 with this compound during mitosis has a different consequence. It disrupts the pathway that sustains CDK1 activity, leading to defects in chromosome segregation [2].
The table below summarizes the key quantitative data for preparing a standard CHIR-124 stock solution.
| Parameter | Specification |
|---|---|
| Recommended Stock Concentration | 7.14 mg/mL (17.00 mM) in DMSO [1] [2] |
| Solubility in DMSO | ≥ 7.14 mg/mL (17.00 mM) [1] [2] |
| Molecular Weight | 419.91 g/mol [1] [2] [3] |
| CAS Number | 405168-58-3 [1] [3] |
Protocol: Preparing 1 mL of 10 mM Stock Solution
Protocol: Preparing Cell Culture Working Solutions The stock solution must be diluted into the cell culture medium. The final DMSO concentration should typically be kept below 0.3% to minimize cytotoxicity.
The diagram below illustrates the workflow for preparing and using this compound solutions.
| Issue | Potential Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Temperature shock during thawing; water contamination | Thaw frozen aliquots slowly at room temperature. Ensure the vial is sealed tightly and use anhydrous DMSO. |
| Precipitation in working solution | Rapid addition to aqueous buffer | Pre-warm/cool the culture medium. Add the DMSO stock slowly while vortexing or pipetting to mix thoroughly. |
| Loss of biological activity | Repeated freeze-thaw cycles; improper storage | Store single-use aliquots at recommended temperatures. Avoid more than 3 freeze-thaw cycles. |
What is the primary mechanism of action of CHIR-124? this compound is a novel, potent, and selective inhibitor of Checkpoint kinase 1 (Chk1). It functions by abrogating DNA damage-induced cell cycle checkpoints, particularly the S and G2-M phase checkpoints, which can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents [1] [2] [3].
What is the typical working concentration for this compound in cell culture? The effective concentration can vary depending on the cell line and the context of the experiment (e.g., single-agent vs. combination studies). The table below summarizes specific concentration data from the literature.
| Cell Line / Assay Type | Concentration | Incubation Time | Application / Effect |
|---|---|---|---|
| Human MDA-MB-435 cells [1] | EC₅₀ = 0.08 μM | 48 hours | Cytotoxicity (single agent) |
| Various cancer cell lines [1] [2] | 100 - 200 nM | Varies | Abrogation of SN-38-induced cell cycle checkpoints |
| Various cancer cell lines [1] | 0 - 2350 nM | 48 hours | Potentiation of cytotoxicity with topoisomerase poisons |
| HCT116 p53-/- cells [4] | 200 nM | Not specified | Elevation of cdc25A protein levels |
1. In Vitro Cell Proliferation/Viability Assay This protocol is used to assess the synergistic effects of this compound with chemotherapeutic agents [1] [3].
2. Cell Cycle Checkpoint Abrogation Assay This method evaluates how this compound disrupts the cell cycle arrest induced by DNA damage [2].
1. Selectivity and Potency (IC₅₀ Values) this compound is a highly selective Chk1 inhibitor. The table below details its potency against various kinases [1] [4] [3].
| Target | IC₅₀ (Cell-Free Assay) | Target | IC₅₀ (Cell-Free Assay) |
|---|---|---|---|
| Chk1 | 0.3 nM | PDGFR | 6.6 nM |
| FLT3 | 5.8 nM | GSK-3 | 23.3 nM |
| Chk2 | 697.4 nM | CDK2/Cyclin A | 0.1911 μM |
| Selectivity: >2000-fold for Chk1 over Chk2, and 500- to 5000-fold less active against CDK2/4 and Cdc2 [1] [4]. |
2. Mechanism and Workflow The following diagram illustrates the established mechanism by which this compound, in combination with a topoisomerase I poison, leads to targeted cell death.
Problem: Insufficient potentiation of cytotoxicity in combination therapy.
Problem: Low solubility of this compound in cell culture medium.
Extensive screening has identified several drug classes that work synergistically with CHK1 inhibitors like CHIR-124. The following table summarizes the most promising partners, their mechanisms, and the supported contexts.
| Combination Partner | Partner's Drug Class | Proposed Synergistic Mechanism | Validated Cancer Context(s) | Key Supporting Evidence |
|---|---|---|---|---|
| PARP Inhibitors (e.g., Olaparib) | PARP Inhibitor | Targeting synthetic lethality; downregulating BRCA1 protein levels to impair HR repair [1]. | BRCA1-wild-type breast cancer [1]. | Pilot high-throughput screen identifying this compound as a BRCA1 downregulator [1]. |
| Chemotherapies (e.g., Irinotecan) | Topoisomerase I Inhibitor | CHK1 inhibition prevents cell cycle arrest, forcing cells with replication stress into mitosis, leading to cell death [2] [3]. | Microsatellite-stable (MSS) or KRAS-mutant colon cancer [3]. | Large-scale combination screen (125 cell lines); synergy with CHEK1/2 inhibitor AZD7762 identified [3]. |
| Gemcitabine | Antimetabolite | Similar mechanism with replication stress; abrogation of DNA damage checkpoints [4]. | Pancreatic cancer (general context) [4] [3]. | Preclinical studies and clinical trial rationale; high synergy rate in screens [4] [3]. |
| Navitoclax (BCL-2/XL/W inhibitor) | BH3 Mimetic | Overcoming apoptosis resistance triggered by replication stress and DNA damage [3]. | Breast cancer, particularly with Aurora Kinase inhibitors [3]. | Large-scale screen showing navitoclax pairs broadly, including with cell cycle inhibitors [3]. |
This section provides a core methodology for evaluating this compound combinations in vitro, from cell preparation to data analysis.
1. Cell Line Selection and Culture
2. Drug Treatment and Viability Assessment
3. Data Analysis for Synergy
Q1: We are not seeing strong synergy with this compound and our candidate drug. What could be the issue?
Q2: What are the key biomarkers to monitor the biological activity of this compound in our experiments? The following biomarkers can confirm this compound is engaging its target and producing the intended physiological effect:
Q3: Can this compound be used as a single agent, or is it only effective in combinations? While its primary development is for combination therapy, there are emerging contexts where CHK1 inhibition shows single-agent efficacy. A key example is in cancers harboring extrachromosomal DNA (ecDNA). These elements experience high intrinsic replication stress, making them uniquely vulnerable to CHK1 inhibition alone [5].
The following diagram illustrates the central signaling pathway that this compound targets and the rationale for its combination with genotoxic agents.
The core mechanism involves CHK1 enforcing a cell cycle blockade in response to replication stress. By inhibiting CHK1, this compound removes this brake, forcing stressed cells to attempt mitosis, which leads to catastrophic DNA damage and cell death.
Q1: What is the primary mechanism of action of CHIR-124? this compound is a potent, selective, and ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) [1] [2]. Its core mechanism involves abrogating DNA damage-induced cell cycle checkpoints. When you use it in combination with topoisomerase I poisons (like camptothecin or SN-38), it prevents Chk1-mediated cell cycle arrest, forcing cells with damaged DNA to proceed through the cycle, which leads to increased apoptosis (programmed cell death), especially in p53-mutant cancer cells [3] [1] [2].
Q2: What is a common issue if I observe low cytotoxicity with this compound in my cell models?
Q3: Why is the solubility of this compound in aqueous solutions poor, and how can I prepare a working concentration?
The following table summarizes the key biochemical profiling data for this compound, which is crucial for experimental design and understanding its selectivity.
Table 1: Kinase Inhibition Profile of this compound (IC₅₀ Values) [3] [2] [4]
| Target Kinase | IC₅₀ Value | Key Selectivity Note |
|---|---|---|
| Chk1 | 0.3 nM | Primary target, highly potent |
| FLT3 | 5.8 nM | Off-target, potent |
| PDGFR | 6.6 nM | Off-target, potent |
| GSK-3 | 23.3 nM | Off-target |
| Chk2 | 697.4 nM | ~2,000-fold selectivity vs. Chk1 |
| Cdk2/Cyclin A | 0.191 µM | 500- to 5,000-fold less active |
| CDC2/Cyclin B | 0.506 µM | 500- to 5,000-fold less active |
| Cdk4/Cyclin D | 2.05 µM | 500- to 5,000-fold less active |
Protocol 1: Cell-Based Cytotoxicity (Proliferation) Assay [3] [2]
This protocol is used to assess the synergistic effect of this compound with DNA-damaging agents.
Protocol 2: In Vitro Kinase Assay for Chk1 [3] [2]
This is a radioactive biochemical assay to determine the direct inhibitory activity of this compound on Chk1.
The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a key experimental workflow.
Diagram 1: this compound Abrogates DNA Damage Checkpoints
This diagram shows how this compound inhibits the ATR/CHk1 signaling pathway to abrogate cell cycle checkpoints.
Diagram 2: Cytotoxicity Assay Workflow
This diagram outlines the key steps for performing the cell-based cytotoxicity assay to test this compound synergy.
The table below summarizes the solubility data and stock preparation information for CHIR-124 from different suppliers.
| Property | Selleckchem [1] [2] | MedChemExpress (MCE) [3] | Sigma-Aldrich [4] |
|---|---|---|---|
| Molecular Weight | 419.91 [1] [2] | 419.91 [3] | Information Missing |
| Solubility in DMSO | 7 mg/mL (16.67 mM) [1] [2] | 7.14 mg/mL (17.00 mM) [3] | 2 mg/mL (clear) [4] |
| Solubility in Water | Insoluble [1] [2] | Information Missing | Information Missing |
| Solubility in Ethanol | Insoluble [1] [2] | Information Missing | Information Missing |
| Typical Stock Concentration | 10 mM (in DMSO) [3] | 10 mM (in DMSO) [3] | Information Missing |
| Critical Note | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] [2] | "Hygroscopic DMSO has a significant impact on solubility... use newly opened DMSO" [3] | Information Missing |
This table outlines the concentrations and formulations used in experimental models, as reported in the literature.
| Experimental Model | Concentration / Dosage | Vehicle / Formulation | Citation |
|---|---|---|---|
| In Vitro (Cytotoxicity) | 0 - 2350 nM (cell-type dependent) [1] [2] | Dissolved in DMSO and diluted in culture medium [1] [2] | [1] [2] |
| In Vivo (Mouse Xenograft) | 10 mg/kg or 20 mg/kg [1] [5] [2] | Given orally in captisol [1] [2] | [1] [5] [2] |
| In Vivo (Suggested Formulation) | ~1.69 mM (0.71 mg/mL) working solution [3] | Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3] | [3] |
| In Vivo (Suggested Formulation) | ~1.69 mM (0.71 mg/mL) working solution [3] | Protocol 2: 10% DMSO + 90% Corn Oil (for longer dosing) [3] | [3] |
Here are answers to some frequently asked questions regarding this compound handling.
Q1: My this compound is precipitating out of solution in aqueous cell culture media. What should I do?
Q2: How can I prepare a solution for in vivo studies, given its poor solubility?
Q3: The reported solubility values from different suppliers vary. Which one should I trust?
The following diagram and protocol outline a key experiment demonstrating how this compound synergizes with a topoisomerase I poison to inhibit cancer cell growth, as detailed in the search results [1] [5] [2].
The following table consolidates the key quantitative data and methodologies from published research on CHIR-124:
| Parameter | Detailed Specification |
|---|---|
| Administration Route | Oral (p.o.) [1] [2] [3] |
| Typical Dosage | 10 mg/kg or 20 mg/kg [1] [2] [3] |
| Dosing Vehicle | Captisol [2] [3] (a formulated cyclodextrin solution used to improve solubility) |
| Common Dosing Schedule | Administered four times daily for 6 days (on days 2-7 of the experiment) [2] [3] |
| Common Combination Agent | Irinotecan (CPT-11) [1] [2] [3] |
| Combination Agent Route | Intraperitoneal (i.p.) injection [2] |
| Combination Agent Schedule | Administered once daily for 5 days (on days 1-5) [2] |
| Experimental Model | Severe combined immunodeficient (SCID) mice bearing MDA-MB-435 human breast cancer cell xenografts [1] [2] [3] |
| Primary In Vivo Finding | This compound potentiates the tumor growth inhibitory effect of Irinotecan by abrogating the G2/M cell cycle checkpoint and increasing apoptosis [2] [3] [4]. |
The typical in vivo experiment involves a specific sequence of drug administration and analysis. The diagram below outlines this workflow and the underlying biological mechanism of this compound.
This compound achieves this effect by potently and selectively inhibiting Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) [2] [3] [4]. The diagram below illustrates how this targeted inhibition leads to cancer cell death, especially when combined with DNA-damaging agents.
Q1: Why is this compound used in combination with a DNA-damaging agent like Irinotecan? This is a classic example of synthetic lethality. The combination is highly effective, particularly in p53-mutant cancer cells [2] [3]. These cells often have a defective G1 checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint to survive DNA damage. This compound knocks out this backup checkpoint, forcing the cells to divide with catastrophic DNA damage, leading to apoptosis [5].
Q2: What is the evidence that this compound is effectively abrogating the checkpoint in vivo? Researchers typically analyze tumor samples to confirm the mechanism. A key readout is the mitotic index, often measured by immunofluorescence staining for phospho-histone H3 [2]. This compound treatment reverses the suppression of this mitotic marker induced by CPT-11, providing direct evidence of G2/M checkpoint abrogation [1] [2].
Q3: Besides Chk1, what other kinases does this compound target? While this compound is a highly selective Chk1 inhibitor (IC50 of 0.3 nM), it also potently targets PDGFR and FLT3 with IC50 values of 6.6 nM and 5.8 nM, respectively [1] [3] [4]. This is an important consideration when interpreting experimental results.
Q1: How does p53 status affect the cellular response to CHIR-124 in combination with DNA-damaging agents?
The tumor suppressor p53, known as the "Guardian of the Genome," is a critical transcription factor that controls cell fate in response to DNA damage, influencing processes like cell cycle arrest and apoptosis [1]. This compound, a potent and selective CHK1 inhibitor, abrogates DNA damage checkpoints. Research indicates that the cellular response to this compound combined with DNA-damaging agents is profoundly influenced by p53 status [2].
The table below summarizes the key differential effects observed in p53-deficient versus p53-wild-type (sufficient) cells:
| Cellular Process | p53-Deficient Cells | p53-Wild-Type Cells |
|---|---|---|
| G2-M Checkpoint Abrogation | Potent abrogation; marked increase in mitotic cells post-IR [2]. | Abrogation occurs, but no dramatic increase in mitotic cells post-IR [2]. |
| Apoptosis Potentiation | Enhanced induction of apoptosis when combined with topoisomerase I poisons [3]. | Not specifically highlighted in results; sensitization effect is similar to p53-/- [2]. |
| Cell Death/Senescence Fate | Favors aberrant mitosis and cell death [2]. | Favors permanent cell cycle arrest (senescence) [2]. |
| Long-Term Phenotype | Marked accumulation of polyploid cells with micronucleation or multinucleation [2]. | Does not exhibit the same level of polyploid accumulation [2]. |
Q2: Our team is observing unexpected polyploid cells in our experiments. Is this related to this compound and our cell line's p53 status?
Yes, this is a known and expected phenomenon. The appearance of polyploid cells is a direct consequence of CHK1 inhibition by this compound in a p53-deficient background [2]. When the G2-M checkpoint is abrogated in p53-deficient cells, they inappropriately enter mitosis despite having DNA damage. This faulty cell division can lead to the formation of polyploid cells, characterized by micronucleation or multinucleation [2]. This phenotype is a visual indicator of the synthetic lethality achieved by combining this compound with DNA damage in p53-deficient cells.
Q3: Which experimental protocols are used to demonstrate the effects of this compound?
The key methodologies from the literature are summarized below:
| Experiment Type | Key Methodology | Relevant Measurement |
|---|---|---|
| Clonogenic Survival Assay | Treat cells with IR ± this compound, then assay colony formation [2]. | Clonogenic survival fraction; demonstrates radiosensitization. |
| Cell Cycle Analysis | Analyze DNA content via flow cytometry (e.g., PI staining) after IR ± this compound [2] [3]. | Percentage of cells in G1, S, G2-M phases; shows checkpoint abrogation. |
| Mitotic Index Analysis | Immunoblotting or immunofluorescence for phospho-proteins specific to mitosis [2]. | Levels of phospho-histone H3 (Ser10) or other mitotic markers. |
| Apoptosis Assay | Measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase activation after treatment with a topoisomerase I poison ± this compound [3]. | Percentage of apoptotic cells. |
| In Vivo Xenograft Study | Administer this compound and irinotecan to mice with orthotopic breast tumors; monitor growth and analyze tumor apoptosis [3]. | Tumor volume/growth inhibition; TUNEL assay or cleaved caspase-3 IHC. |
The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows. The DOT scripts are provided for your use.
This diagram illustrates the proposed mechanism by which this compound selectively targets p53-deficient cells.
This diagram outlines a general experimental workflow for investigating this compound in vitro.
| Target Kinase | IC50 Value | Selectivity Fold (vs. Chk1) |
|---|---|---|
| Chk1 | 0.3 nM | - |
| FLT3 | 5.8 nM | ~19-fold |
| PDGFR | 6.6 nM | ~22-fold |
| Chk2 | 697.4 nM | ~2,325-fold |
| Cdk2/cyclin A | 0.1911 µM | ~637-fold |
| Cdc2/cyclin B | 0.5057 µM | ~1,685-fold |
| Cdk4/cyclin D | 2.05 µM | ~6,833-fold |
| PKA | 0.1031 µM | ~344-fold |
| PKCγ | 0.11 µM | ~367-fold |
| VEGFR2 (FLK1) | 0.5779 µM | ~1,926-fold |
This data shows that while CHIR-124 is most potent against Chk1, it also has notable activity against FLT3 and PDGFR at low nanomolar concentrations. However, it is significantly less potent against other key cell cycle kinases like Chk2 and various cyclin-dependent kinases (Cdks) [2].
The selective anti-proliferative or toxic effects of this compound are not universal but are highly dependent on cellular context. The following diagram and sections detail the key mechanisms.
This compound exhibits strong synergistic cytotoxicity when used with topoisomerase I poisons (like SN-38/irinotecan or camptothecin). The mechanism involves abrogating critical cell cycle checkpoints.
Research in germinal center (GC) B cells reveals another context of selective dependence on Chk1.
Here are answers to specific issues you might encounter while using this compound in your experiments.
FAQ 1: The cytotoxic effect of this compound in my cancer cell lines is weak when used alone. Is this expected?
FAQ 2: How can I maximize the synergistic effect between this compound and a DNA-damaging agent?
FAQ 3: I am observing different levels of cell death in my B-cell cultures treated with this compound. What could be the cause?
FAQ 4: What is a standard in vivo protocol for testing this compound in combination with irinotecan?
CHIR-124 is a quinolone-based small molecule that is structurally unrelated to other known Chk1 inhibitors [1]. The table below summarizes its core selectivity profile and potency from cell-free assays.
| Target | IC₅₀ (nM) | Selectivity (Fold over Chk1) | Notes |
|---|---|---|---|
| Chk1 | 0.3 [2] | --- | Primary target [1] |
| Chk2 | ~600 [2] | 2,000 | Shows significant selectivity against Chk2 [2] |
| Flt3 | 5.8 [2] | ~19 | Off-target activity |
| PDGFR | 6.6 [2] | ~22 | Off-target activity |
| GSK-3 | 23.3 [2] | ~78 | Off-target activity |
| CDK2/4, Cdc2 | 150 - 1500 [2] | 500 - 5,000 | Minimal activity |
This compound exhibits high selectivity, being approximately 2,000-fold more potent against Chk1 than Chk2 in cell-free assays [2]. This high degree of selectivity makes it a superior tool for dissecting the specific roles of Chk1 in cellular processes, though researchers should be aware of its potential off-target effects on kinases like Flt3 and PDGFR at higher concentrations [2].
Yes, p53 status significantly influences the cellular response. The abrogation of the G2-M checkpoint and the induction of apoptosis by this compound are enhanced in p53-deficient cells [1]. For example, p53-deficient HCT116 cells show a dramatic increase in mitotic cells and a marked accumulation of polyploid cells after this compound treatment following radiation, an effect not observed in p53-sufficient wild-type cells [3].
Absolutely. A key application of this compound is to synergistically potentiate the cytotoxicity of DNA-damaging agents, particularly topoisomerase I poisons like camptothecin, SN-38, and irinotecan [1]. It works by abrogating the DNA damage-induced S and G2-M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to increased apoptosis [1].
This protocol is used to demonstrate how this compound inhibits the IR-induced G2-M arrest [3].
Key Steps:
Troubleshooting Guide:
This assay measures the long-term ability of a single cell to proliferate, demonstrating the radiosensitizing or chemosensitizing effect of this compound [3].
The following diagram illustrates the core DNA damage signaling pathway and the points where this compound exerts its inhibitory effect. This compound directly inhibits Chk1 kinase activity, preventing it from phosphorylating its downstream effector, Cdc25A. This disruption abrogates critical S and G2-M cell cycle checkpoints [1] [4].
Q1: What is this compound and what are its primary targets? this compound is a potent, selective small-molecule inhibitor. Its primary target is checkpoint kinase 1 (Chk1), but it also inhibits other kinases [1] [2].
Q2: How does this compound overcome P-glycoprotein (Pgp)-mediated multidrug resistance (MDR)? this compound is effective against Pgp-overexpressing multidrug-resistant cancer cells through a dual mechanism of action [4]:
Q3: What is the evidence that this compound inhibits Pgp? A 2020 high-throughput screen identified this compound as a hit compound that overcomes MDR [4].
For easy comparison, here is a summary of its activity and properties:
| Parameter | Value / Result | Context / Cell Line | Source |
|---|---|---|---|
| Chk1 IC₅₀ | 0.3 nM | In vitro kinase assay | [1] [2] [3] |
| Antiproliferative GI₅₀ | Similar potency | KB-3-1 (parental) vs. KB-V1 (Pgp-overexpressing) | [4] |
| Pgp Inhibition | Confirmed (cell-based & biochemical) | KB-V1 and A2780-Pac-Res cell lines | [4] |
| Solubility | 2 mg/mL (clear) | In DMSO | [1] |
| Molecular Weight | 419.91 g/mol | - | [3] |
Here are the detailed methodologies for key experiments from the literature that you can adapt for your troubleshooting guides.
Protocol 1: Cell-Based Screening for MDR Reversal (SRB Proliferation Assay) This protocol is adapted from the high-throughput screen that identified this compound [4].
1. Cell Line Preparation:
2. Cell Seeding and Treatment:
3. Sulforhodamine B (SRB) Staining and Analysis:
Protocol 2: Assessing Pgp Inhibition (Cell-Based Efflux Assay) This method determines if a compound inhibits the efflux function of Pgp [4].
1. Cell Culture:
2. Pgp Substrate Accumulation:
3. Measurement and Analysis:
The following diagrams illustrate the key mechanisms of action and the experimental screening process.
This compound overcomes multidrug resistance by directly inhibiting Pgp function to increase chemo drug retention, while simultaneously evading efflux and inhibiting Chk1 to trigger cell death.
Flowchart of the high-throughput screening (HTS) process using paired cell lines to identify compounds like this compound that overcome multidrug resistance.
| Question | Evidence-Based Answer | Key Supporting Data |
|---|---|---|
| Does CHIR-124 inhibit Pgp? | Yes, this compound is a direct inhibitor of Pgp activity [1] [2]. | Inhibits Pgp in KB-V1 and A2780-Pac-Res cell lines; docking studies predict strong binding to Pgp [1]. |
| What is the primary cellular target of this compound? | It is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1) [3] [4]. | This compound inhibits Chk1 with an IC₅₀ of 0.3 nM [4]. |
| Can this compound overcome multidrug resistance? | Yes, it inhibits growth of Pgp-overexpressing resistant cell lines with similar potency as their parental lines [1] [2]. | Identified in a screen of 1,127 compounds for overcoming Pgp-mediated MDR [1]. |
| What is the mechanism for overcoming MDR? | Dual mechanisms: 1) Direct Pgp inhibition and 2) Evasion of Pgp efflux (depending on the compound) [1] [2]. | This compound increases cellular accumulation of Pgp substrates; other hits like Elesclomol avoid efflux without inhibiting Pgp [1]. |
The table below summarizes key quantitative data for this compound from the search results.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Chk1 Inhibition (IC₅₀) | 0.3 nM | In vitro kinase assay [4]. |
| Pgp Inhibition | Positive | Cell-based calcein efflux assay in KB-V1 & A2780-Pac-Res lines [1] [2]. |
| Cellular Growth Inhibition | Equally potent in parental & Pgp-overexpressing pairs | GI₅₀ determined via 3-day SRB proliferation assay [1] [2]. |
| Molecular Formula | C₂₃H₂₂ClN₅O | Chemical specification [4]. |
| Molecular Weight | 419.91 g/mol | Chemical specification [4]. |
This cell-based assay measures a compound's ability to inhibit Pgp function by monitoring the intracellular retention of calcein, a fluorescent Pgp substrate [1] [2] [5].
Workflow Diagram The diagram below illustrates the experimental workflow and mechanistic action of this compound in this assay.
Step-by-Step Methodology
Cell Culture:
Compound Treatment and Staining:
Signal Measurement and Analysis:
The following diagram illustrates the dual mechanisms by which this compound and other identified compounds overcome multidrug resistance.
The table below summarizes key biochemical and cellular data for several CHK1 inhibitors, highlighting their potency, selectivity, and observed effects in experimental models.
| Inhibitor Name | Reported CHK1 IC₅₀ | Key Selectivity Notes | Synergy with DNA-Damaging Agents | Key Experimental Evidence |
|---|---|---|---|---|
| CHIR-124 | 0.3 nM [1] | Highly selective for CHK1 [1] | Topoisomerase I poisons (e.g., SN-38, irinotecan) [1]; Gemcitabine [2] | Potentiates apoptosis in breast cancer xenografts; overcomes gemcitabine resistance in pancreatic spheroids [1] [2] |
| UCN-01 | Information missing | Inhibits CHK1, CHK2, CDK1, CDK2, PKC, and others [3] | Cisplatin, Doxorubicin, Fluorouracil [3] | Early broad-spectrum inhibitor; multiple Phase I/II clinical trials completed [3] |
| AZD7762 | Information missing | Inhibits both CHK1 and CHK2 [3] | Gemcitabine, Irinotecan, Radiation [3] | Preclinical studies show sensitization to multiple chemotherapeutics and radiation [3] |
| PF-477736 | Information missing | Selective CHK1 inhibitor [4] | Information missing | Induces BCL-2-regulated apoptosis in Burkitt lymphoma cells [4] |
| SCH900776 | Information missing | Selective CHK1 inhibitor [3] | Cytarabine [3] | Clinical trial agent; increases efficacy of Cytarabine in AML models [3] |
A second table can help you compare the cellular and in vivo context from the research findings.
| Inhibitor Name | Cellular/In Vivo Model Highlights | Key Mechanistic Insights |
|---|---|---|
| This compound | p53-mutant solid tumor lines; Orthotopic breast cancer xenograft; Pancreatic Capan-2 spheroids [1] [2] | Abrogates S and G2/M checkpoints; restores Cdc25A protein levels; induces apoptosis enhanced by p53 loss [1] |
| UCN-01 | Various human tumor cell lines; Multiple Phase I/II clinical trials [3] | Broad kinase activity limits clear attribution of effects solely to CHK1 inhibition [3] |
| AZD7762 | Preclinical xenograft models [3] | Sensitizes tumors to DNA damage by abrogating cell cycle checkpoints [3] |
| PF-477736 | Burkitt lymphoma and pre-B ALL cell lines [4] | Induces BCL-2-regulated, BAX/BAK-dependent apoptosis [4] |
| SCH900776 | AML models [3] | Increases the efficacy of nucleoside analogs like Cytarabine [3] |
To help you evaluate and potentially replicate the findings, here are the methodologies from pivotal studies on this compound.
The following diagram illustrates the key signaling pathway targeted by this compound and how its inhibition leads to cancer cell death, especially when combined with chemotherapy.
This pathway shows that chemotherapy causes DNA damage, activating the ATR-CHK1 axis to halt the cell cycle for repair. This compound inhibits CHK1, forcing damaged cells into mitosis, leading to mitotic catastrophe and apoptosis [1] [3]. This effect is particularly potent in p53-deficient cancer cells that rely heavily on CHK1-mediated S and G2/M checkpoints [1] [3].
The core selectivity data for this compound is summarized in the table below.
| Kinase Target | IC₅₀ Value | Selectivity Ratio (vs. Chk1) |
|---|---|---|
| Chk1 | 0.3 nM | (Reference) |
| Chk2 | 697.4 nM | ~2,300-fold |
| FLT3 | 5.8 nM | ~19-fold |
| PDGFR | 6.6 nM | ~22-fold |
| GSK-3 | 23.3 nM | ~78-fold |
| Fyn | 98.8 nM | ~329-fold |
| Cdk2/Cyclin A | 191.1 nM | ~637-fold |
| CDC2/Cyclin B | 505.7 nM | ~1,685-fold |
| Cdk4/Cyclin D | 2.05 μM | ~6,800-fold |
Table: Summary of this compound's half-maximal inhibitory concentration (IC₅₀) against various kinases. Data compiled from multiple sources. [1] [2] [3]
The high selectivity of this compound for Chk1 is supported by several key studies:
The following diagram illustrates the primary mechanism by which this compound achieves its selective effect, particularly in p53-deficient contexts.
This mechanism underpins a key research application of this compound: exploiting synthetic lethality in p53-deficient cancers. By inhibiting Chk1, this compound removes a critical survival pathway for cancer cells that already have compromised p53-mediated DNA damage response, leading to selective cell death [1] [4].
This compound stands out for its exceptional potency against Chk1. The table below compares it with other documented Chk inhibitors.
| Inhibitor Name | Chk1 IC₅₀ | Chk2 IC₅₀ | Key Selectivity Notes |
|---|---|---|---|
| This compound | 0.3 nM | 697.4 nM | ~2,300-fold selective for Chk1 over Chk2 [1] [2]. |
| AZD7762 | 5 nM | 5 nM | Equally potent against Chk1 and Chk2 [5]. |
| Rabusertib (LY2603618) | 7 nM | ~700 nM (est.) | ~100-fold more potent for Chk1 [5]. |
| MK-8776 (SCH 900776) | 3 nM | ~1,500 nM (est.) | ~500-fold selective for Chk1 over Chk2 [5]. |
| Prexasertib (LY2606368) | 1 nM | 8 nM | Also inhibits RSK1 (IC₅₀ = 9 nM) [5]. |
Table: Comparison of this compound with other Chk inhibitors. Data from vendor and commercial database. [5]
To help you evaluate or replicate these findings, here are details on key experimental protocols from the search results:
| Feature | CHIR-124 | MK-8776 |
|---|---|---|
| Primary Target | CHK1 [1] [2] | CHK1 [3] [4] |
| Reported IC₅₀ for CHK1 | 0.3 nM [1] | Information missing from search results |
| Selectivity | Less selective; also inhibits FLT3 (5.8 nM), PDGFR (6.6 nM) [1] | Described as highly selective for CHK1 over CHK2 and CDKs [4] |
| Key Proposed Mechanisms of Sensitization | Abrogation of S and G2/M checkpoints, inhibition of DNA damage repair, induction of mitotic death and apoptosis [1] [2] | Abrogation of G2/M checkpoint, inhibition of DNA damage repair, inhibition of radiation-induced autophagy [3] [4] |
| p53-Dependent Activity | Enhanced abrogation of G2/M checkpoint and apoptosis induction with p53 loss [1] [2] | Radiosensitization observed in p53-defective cells, not in p53 wild-type cells [3] [5] |
| Combination Agents Studied | Topoisomerase I poisons (e.g., SN-38, irinotecan) [1] [2] | Radiation, hydroxyurea, gemcitabine [3] [4] |
| Reported Clinical Status | Pre-clinical (as of cited literature) [2] | Has entered Phase I/II clinical trials [6] [4] |
For your experimental planning, here are the key methodologies and findings from the cited literature.
Clonogenic Survival Assay: This is the standard method for evaluating long-term cell survival and radiosensitization/chemosensitization.
Cell Cycle Analysis via Flow Cytometry: Used to assess checkpoint abrogation.
Immunofluorescence for DNA Damage Repair: Used to quantify and monitor the repair of DNA double-strand breaks (DSBs).
Both this compound and MK-8776 target the CHK1 kinase, a central regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway and their point of inhibition, which leads to the abrogation of cell cycle checkpoints.
This diagram shows that upon DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Active CHK1 then enforces cell cycle checkpoints (primarily S and G2/M), halting progression to allow time for DNA repair. When CHK1 inhibitors like this compound or MK-8776 are applied, they block CHK1's function. This abrogates the checkpoints, forcing cells with unrepaired DNA damage to enter mitosis, ultimately leading to mitotic catastrophe and cell death [3] [1] [2].
| Feature | CHIR-124 | PF-477736 |
|---|---|---|
| Primary Target | Chk1 [1] [2] [3] | Chk1 [4] |
| Reported Potency (IC₅₀/Ki) | IC₅₀ = 0.3 nM [1] [2] [3] | Ki = 0.49 nM [4] |
| Selectivity vs. Chk2 | ~2,000-fold selective (IC₅₀ for Chk2 is 0.7 µM) [1] | ~100-fold selective (Ki for Chk2 is 47 nM) [4] |
| Other Key Kinase Targets | FLT3 (IC₅₀ = 5.8 nM), PDGFR (IC₅₀ = 6.6 nM), GSK-3 (IC₅₀ = 23.3 nM) [1] | VEGFR2 (Ki = 8 nM), Fms (Ki = 10 nM), YES (Ki = 14 nM), Aurora-A, FGFR3, Flt3, Ret [4] |
| Key Mechanism & Application | Abrogates DNA damage S and G2/M checkpoints; synergistic with topoisomerase I poisons (e.g., irinotecan) in p53-deficient tumor cells [5] [3]. | Abrogates cell cycle checkpoints; enhances cytotoxicity of various DNA-damaging agents in p53-deficient tumors; also shows single-agent activity in some hematopoietic cancers [4] [6]. |
| Clinical Status | Preclinical research stage [3]. | Has entered Phase 1 clinical trials (as of 2006, status terminated) [4]. |
The core therapeutic strategy for both inhibitors is a synthetic lethal approach in p53-deficient cancers. When DNA is damaged, p53-deficient cells rely heavily on the Chk1-mediated S and G2/M checkpoints to survive. Inhibiting Chk1 forces these cells to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and cell death, while sparing normal cells with functional p53 [5].
The following diagram illustrates the simplified DNA damage checkpoint pathway and how these inhibitors exert their effect, particularly in a p53-deficient context.
Here are summaries of key experimental methods used to characterize these inhibitors.
CHIR-124 is a potent and selective checkpoint kinase 1 (CHK1) inhibitor. CHK1 is a key protein in the DNA damage response, responsible for initiating cell cycle arrests at the S and G2/M phases after DNA damage, providing time for repair [1]. This function is especially critical in cancer cells that often have a deficient G1 checkpoint due to p53 mutations [1].
The following diagram illustrates how this compound affects the DNA damage response pathway and how the cellular outcome is influenced by p53 status.
Diagram Title: this compound Abrogates DNA Damage Checkpoints in a p53-Dependent Manner
The core mechanism shows that by inhibiting CHK1, this compound forces damaged cells into mitosis, leading to cell death. The p53 status is a critical modifier of this outcome. p53-deficient cells, which lack a functional G1 checkpoint and are highly reliant on the G2/M checkpoint, are more vulnerable to CHK1 inhibition [2] [3].
The tables below summarize key experimental findings from foundational studies that directly compare the effects of this compound in models with different p53 statuses.
Table 1: Radiosensitization Effects in Isogenic HCT116 Cells [2]
| Cell Line (p53 Status) | This compound Effect on IR-induced G2/M Arrest | Mitotic Entry Post-IR + this compound | Long-term Phenotype |
|---|---|---|---|
| p53 Wild-Type (WT) | Abrogated | No significant increase | - |
| p53 Null (-/-) | Abrogated | Dramatic increase | Accumulation of polyploid cells with micronucleation/multinucleation |
| p21 Null (-/-) | Abrogated | Similar to p53-/- | Similar to p53-/- |
Table 2: Chemosensitization Effects in Various Models [3]
| Model / Cell Line | p53 Status | Combination Treatment | Key Synergistic Effect & Notes |
|---|---|---|---|
| MDA-MD-435 (Breast cancer) | Mutant | This compound + SN-38 | Abrogated G2-M checkpoint; Potentiated apoptosis; Enhanced growth inhibition in vivo. |
| HCT116 p53-/- (Colon cancer) | Null | This compound + SN-38 | Restoration of cdc25A protein levels; Abrogation of S-phase checkpoint. |
| Panel of solid tumor lines | Mutant | This compound + Camptothecin/SN-38 | Significant synergy in growth inhibition (Isobologram analysis). |
Table 3: Selectivity Profile of this compound [4]
| Target | IC₅₀ (nM) | Selectivity vs. CHK1 |
|---|---|---|
| CHK1 | 0.3 | - |
| CHK2 | 697.4 | ~2,300-fold |
| FLT3 | 5.8 | ~19-fold |
| PDGFR | 6.6 | ~22-fold |
| CDK2/Cyclin A | 191.1 | ~600-fold |
To ensure the reproducibility of the data presented, here is a summary of the key methodologies used in the cited studies.
1. Protocol for Clonogenic Survival & Cell Cycle Analysis (Radiosensitization) [2]
2. Protocol for Chemosensitization & In Vivo Study [3]
The experimental data consistently demonstrates that p53 deficiency enhances the cellular sensitivity to this compound when combined with DNA-damaging agents. The absence of a functional p53/p21 pathway leads to a more pronounced abrogation of the G2/M checkpoint, uncontrolled mitotic entry, and ultimately, mitotic catastrophe and apoptosis [2] [3].
For researchers designing experiments or evaluating this compound's potential, this means:
The table below summarizes the key experimental data that validates CHIR-124 as a potent and selective Chk1 inhibitor.
| Aspect | Experimental Data / Description |
|---|---|
| Primary Target & Potency | Inhibits Chk1 with an IC₅₀ of 0.3 nM in cell-free assays [1] [2]. |
| Selectivity | >2,000-fold selective for Chk1 over Chk2 (IC₅₀ for Chk2 = 697.4 nM) [2]. Shows 500- to 5,000-fold less activity against CDK2, CDK4, and Cdc2 [1]. |
| Other Kinase Targets | Also inhibits PDGFR (IC₅₀ = 6.6 nM) and FLT3 (IC₅₀ = 5.8 nM) [2]. |
| Cellular Cytotoxicity (Mono-therapy) | EC₅₀ = 0.08 μM against human MDA-MB-435 breast cancer cells [1]. |
| Cellular Efficacy (Combination Therapy) | Synergizes with topoisomerase I poisons (e.g., camptothecin/SN-38) to cause growth inhibition in various mutant p53 cancer cell lines (e.g., MDA-MB-231, SW-620) [3] [1] [2]. |
| Key Cellular Mechanisms | Abrogates the SN-38-induced S and G2/M cell cycle checkpoints [3] [2]. Potentiates apoptosis [3]. Restores levels of Cdc25A protein, which is targeted for degradation by Chk1 after DNA damage [2]. | | In Vivo Efficacy | At 10-20 mg/kg (oral), potentiates the antitumor effect of irinotecan (CPT-11) in a breast cancer xenograft model [3] [2]. This is associated with increased apoptosis and abrogation of the G2/M checkpoint in tumors [2]. |
Here are the methodologies for key experiments cited in the data above.
The following diagram illustrates how this compound targets the DNA damage response pathway to sensitize cancer cells to chemotherapy.
Figure 1: this compound enhances chemotherapy by abrogating the DNA damage checkpoint. This compound inhibits the ATR/Chk1 signaling pathway. This prevents chemotherapy-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.
The therapeutic potential of CHIR-124 is most evident in combination therapies, as shown in the following table.
| Combination Partner / Context | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Topoisomerase I Poisons (e.g., SN-38, irinotecan) [1] | In vitro: Various p53-mutant solid tumor cell lines (e.g., MDA-MB-435). In vivo: Orthotopic breast cancer xenograft. | Synergistic growth inhibition and increased apoptosis [1]. Potentiated tumor growth inhibition by irinotecan [1]. | Abrogation of SN-38-induced S and G2-M checkpoints [1]. Restoration of cdc25A protein levels degraded after DNA damage [1]. |
| IGF Axis Inhibition [2] | In vitro: ER+ breast cancer cell lines (MCF7, ZR-75-1). | Synergistic suppression of cell viability and survival [2]. | Co-inhibition further downregulated RRM2, reducing dNTP supply and causing replication catastrophe [2]. |
| EZH2 Loss [3] | In vitro: EZH2-knockout Jurkat T-ALL cells. | Hypersensitivity and apoptosis in EZH2-deficient cells [3]. | Elevated DNA damage (γH2AX) and mitotic catastrophe [3]. Upregulation of MYCN expression, increasing replication stress [3]. |
| BRCA1 Downregulation [4] | In vitro: BRCA1-HiBiT reporter breast cancer cells. | Synergized with PARP inhibitor (Olaparib) [4]. | Identified as a compound that reduces BRCA1 protein levels, sensitizing cells to PARP inhibition [4]. |
To help you evaluate or replicate these findings, here are summaries of the key methodologies used in the cited research.
This compound exerts its effects by inhibiting key steps in the DNA damage response. The diagram below illustrates the core signaling pathway it targets.
This compound creates a synthetic lethal interaction in certain contexts. For example, when the IGF axis is inhibited, cells experience replication stress and depend on the ATR/CHK1 pathway to slow the cell cycle and allow for repair. Inhibiting CHK1 with this compound forces cells with high underlying replication stress to continue cycling, leading to replication catastrophe and cell death [2]. Similar synthetic lethality is observed in cells with loss of EZH2 function [3].
This compound is a powerful tool for probing Chk1 biology. Its high potency and selectivity make it an excellent candidate for:
CHIR-124 is a potent and selective checkpoint kinase 1 (Chk1) inhibitor. The table below summarizes its published activity against a limited set of kinases from the search results.
| Kinase Target | Reported IC₅₀ / Activity | Experimental Context | Citation |
|---|---|---|---|
| Chk1 | 0.3 nM | Cell-free assay | [1] [2] |
| Flt3 | 5.8 nM | Cell-free assay | [2] |
| PDGFR | 6.6 nM | Cell-free assay | [2] |
| GSK-3 | 23.3 nM | Cell-free assay | [2] |
| Chk2 | ~600 nM (shows 2000-fold selectivity over Chk2) | Cell-free assay | [2] |
| CDK2/4, Cdc2 | 500- to 5000-fold less active than against Chk1 | Cell-free assay | [2] |
Here are detailed methodologies for core experiments using this compound, as reported in the literature.
The following diagrams illustrate the primary cellular mechanisms of this compound as identified in the search results.
In response to DNA damage or replication stress, the ATR-Chk1 pathway is activated to halt the cell cycle. This compound inhibits Chk1, abrogating this checkpoint and pushing damaged cells into mitosis, leading to cell death [1] [3].
Recent research reveals a distinct, DNA damage-independent role for the ATR-Chk1 pathway during mitosis, where it promotes CDK1 activity to ensure proper chromosome segregation [3].
The table below summarizes key experimental data for CHIR-124, a potent and selective CHK1 inhibitor.
| Assay Type | Experimental Model | Concentration/IC₅₀ | Key Findings & Experimental Details |
|---|---|---|---|
| Biochemical Kinase Assay | Cell-free system | IC₅₀ = 0.3 nM (Chk1) [1] [2] | Selectivity: >2,000-fold selective for Chk1 over Chk2; also inhibits FLT3 (IC₅₀=5.8 nM) and PDGFR (IC₅₀=6.6 nM) [1]. |
| In Vitro Cytotoxicity | Human cancer cell lines (e.g., MDA-MB-435, SW-620) [1] [2] | EC₅₀ = 80 nM (MDA-MB-435) [1] | Synergy: Interacts synergistically with topoisomerase I poisons (e.g., camptothecin) [1] [2]. Mechanism: Abrogates DNA damage-induced S and G2/M checkpoints, potentiates apoptosis, effect enhanced in p53-mutant cells [2]. | | In Vivo Efficacy | Orthotopic breast cancer xenograft (MDA-MB-435) [1] [2] | 10-20 mg/kg (oral) [1] | Outcome: Potentiates irinotecan's tumor growth inhibition by abrogating G2/M checkpoint and increasing apoptosis [2]. |
While this compound has not been specifically tested in this context, recent groundbreaking research reveals a inherent vulnerability of ecDNA-positive cancers to CHK1 inhibition.
The following diagram illustrates the core signaling pathway that creates this vulnerability and how CHK1 inhibitors like this compound are proposed to work in this context.
To empirically compare this compound's effect on cells with ecDNA vs. chromosomal amplifications, you could adapt the following methodologies from recent studies.
| Experimental Goal | Recommended Method | Key Steps & Controls |
|---|---|---|
| Model Selection/Generation | Use isogenic cell line pairs where the same oncogene is amplified either on ecDNA or chromosomally (e.g., COLO320DM vs. COLO320HSR for MYC; GBM39ec vs. GBM39HSR for EGFR) [3]. | Ensure amplicon copy numbers are closely matched between pairs to isolate the effect of ecDNA vs. chromosomal location [3]. |
| Assess Replication Stress | Immunofluorescence (IF) & DNA FISH: Co-stain for a replication stress marker (e.g., pRPA2-S33) and the amplified oncogene [3]. | Quantify colocalization of pRPA2-S33 signal with ecDNA vs. chromosomal FISH signals. Include an EdU label to identify replicating cells [3]. |
| Measure Drug Sensitivity | Cell Viability/Cytotoxicity Assays (e.g., MTS assay) [1] [2]. | Treat isogenic pairs with a dose range of this compound, alone and in combination with other drugs (e.g., topoisomerase I poisons). Calculate IC₅₀ values and synergy scores [2]. |
| Analyse Cell Death & Cell Cycle | Flow Cytometry for apoptosis (e.g., Annexin V) and cell cycle profiling [2]. | Compare the extent of this compound-induced apoptosis and cell cycle disruption (e.g., abrogated G2/M checkpoint) between ecDNA and chromosomal amplification models. |
The following tables summarize key experimental findings from preclinical studies on CHIR-124 used in combination therapy.
Table 1: In Vitro Cytotoxicity of this compound Combinations [1] [2] [3]
| Cancer Cell Line | Combination Agent | Efficacy Measurement | Experimental Outcome |
|---|---|---|---|
| MDA-MB-435 (Breast cancer) | Camptothecin/SN-38 | Synergistic growth inhibition (Isobologram analysis) | Strong synergy observed; abrogated S and G2-M checkpoints, potentiated apoptosis [2]. |
| MDA-MB-231, SW-620, COLO 205 (Breast/Colon cancer) | Camptothecin | Synergistic growth inhibition (Isobologram analysis) | Synergy confirmed across multiple p53-mutant solid tumor lines [2]. |
| Capan-2 (Pancreatic cancer, MCTS model) | Gemcitabine | Effective Concentration (EC50) for viability | EC50: 0.08 µM (cytotoxicity alone against MDA-MB-435); Combination enhanced sensitivity to gemcitabine, increased DNA damage and apoptosis [1] [3]. |
Table 2: In Vivo Efficacy and Biochemical Profiling of this compound [1] [2]
| Model/Category | Measurement | Key Data |
|---|---|---|
| In Vivo Efficacy | ||
| Orthotopic Breast Cancer Xenograft (MDA-MB-435) | Tumor growth inhibition with Irinotecan (SN-38 prodrug) | Potentiated growth inhibitory effects; abrogated G2-M checkpoint and increased tumor apoptosis [2]. |
| Dosage | 10 mg/kg or 20 mg/kg, orally [1]. | |
| Biochemical Profiling (IC50) | ||
| Chk1 (Cell-free assay) | 0.3 nM [1] [2] | |
| FLT3 (Cell-free assay) | 5.8 nM [1] | |
| PDGFR (Cell-free assay) | 6.6 nM [1] | |
| GSK-3 (Cell-free assay) | 23.3 nM [1] | |
| Selectivity | ~2,000-fold selective for Chk1 over Chk2 [1]. |
This compound exerts its primary efficacy by selectively inhibiting the Chk1 kinase. The following diagram illustrates the signaling pathway through which this compound, in combination with a topoisomerase I poison, leads to enhanced cancer cell death.
Diagram 1: Mechanism of this compound in Abrogating DNA Damage Checkpoints. This compound inhibits activated CHK1, preventing cell cycle arrest and forcing damaged cells into apoptosis. [2]
This mechanism is particularly effective in p53-mutant cancer cells, which lack the G1 checkpoint and rely heavily on the CHK1-mediated S and G2 checkpoints for DNA repair and survival [2].
The efficacy data for this compound is derived from standardized, robust experimental methods.
Table 3: Summary of Key Experimental Methodologies [1] [2] [3]
| Method Type | Key Steps & Measures | Application in this compound Research |
|---|
| In Vitro Kinase Assay (Cell-free) | • Target: Recombinant Chk1 kinase domain. • Substrate: Biotinylated peptide. • Detection: Radioactive (33P) phosphate transfer measured by DELFIA TRF system. • Output: IC50 value calculation. | Used to determine the primary biochemical potency (IC50 = 0.3 nM) and selectivity profile of this compound [1]. | | Cell Proliferation/ Viability Assay (2D & 3D) | • 2D Cytotoxicity: MTS assay after 48h drug incubation. Isobologram analysis for synergy [1] [2]. • 3D Spheroid Viability: ATP quantification (ATPlite assay) after 72h drug treatment. EC50 calculation for growth inhibition [3]. | Quantified synergistic growth inhibition with topoisomerase poisons in monolayer cells and in chemoresistant pancreatic MCTS models [2] [3]. | | Cell Cycle & Apoptosis Analysis | • Methods: Flow cytometry, immunofluorescence for markers like γH2AX (DNA damage) and cleaved PARP (apoptosis). • Spheroid Analysis: Immunofluorescence on frozen sections [3]. | Demonstrated that this compound abrogates drug-induced S/G2 arrest and potentiates apoptosis, especially in p53-deficient cells [2] [3]. |
Research indicates that CHK1 inhibition is a promising strategy for targeting cancers with specific vulnerabilities:
In comparative terms, this compound is distinguished by its high potency (sub-nanomolar IC50) and exceptional selectivity for Chk1, which underpins its efficacy in combination regimens and makes it a valuable tool for biological research and a candidate for further drug development [1] [2].